tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMARTBPQCEJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693569 | |
| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-02-9 | |
| Record name | tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrolidine ring, a common scaffold in numerous biologically active compounds, and a Boc-protected amine, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] The presence of a stereocenter at the 2-position of the pyrrolidine ring allows for the development of enantiomerically pure drug candidates, a critical aspect in modern pharmacology to enhance therapeutic efficacy and minimize off-target effects.
This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role in drug discovery.
The compound is identified by the following CAS numbers:
-
(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: 1009075-39-1[2]
-
(R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: 1009075-40-4[3][4]
-
This compound (racemic): 1289385-02-9[5]
Synthesis via Reductive Amination: A Robust and Scalable Approach
The most common and efficient method for the synthesis of this compound is through the reductive amination of the corresponding primary amine, tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, with acetaldehyde. This reaction is a cornerstone of C-N bond formation in organic synthesis.[6]
The process involves the initial formation of an imine intermediate from the reaction between the primary amine and acetaldehyde, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent is crucial to selectively reduce the imine without affecting the carbonyl group of the starting aldehyde.
Experimental Protocol:
Materials:
-
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (starting material)
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add acetaldehyde (1.1-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram:
Caption: Reductive amination synthesis workflow.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number (S)-enantiomer | 1009075-39-1 | [2] |
| CAS Number (R)-enantiomer | 1009075-40-4 | [3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [2][3] |
| Appearance | Varies (typically an oil or solid) | |
| Boiling Point (Predicted) | 299.2 ± 13.0 °C at 760 mmHg | [3] |
| Storage | Store in a dry, sealed place at 2-8°C | [3] |
Applications in Drug Development: A Scaffold for Innovation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets.
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including:
-
Oncology: The pyrrolidine scaffold is a key component of numerous anticancer agents.
-
Antiviral and Antimicrobial Agents: Its structural features can be incorporated into molecules designed to inhibit viral replication or bacterial growth.
-
Central Nervous System (CNS) Disorders: The pyrrolidine moiety is present in drugs targeting CNS receptors and enzymes.
The ethylamino side chain of this molecule provides a point for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Boc-protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further elaborated.
Logical Relationship in Drug Discovery:
Caption: From building block to drug candidate.
Conclusion
This compound is a chemically versatile and pharmaceutically relevant building block. Its straightforward synthesis via reductive amination and the presence of multiple functionalization points make it an attractive starting material for the discovery of novel therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of chiral intermediates like this pyrrolidine derivative will undoubtedly increase. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support the endeavors of researchers and scientists in the field of drug development.
References
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (URL: [Link])
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tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 - PubChem. (URL: [Link])
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This compound CAS#: 1289385-02-9 • ChemWhat. (URL: [Link])
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Available Synple Chem Reagent Cartridges. (URL: [Link])
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
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(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1 - Appchem. (URL: [Link])
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Publishing. (URL: [Link])
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A Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold in Modern Chemistry
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry and asymmetric synthesis. Its conformational rigidity, inherent chirality, and versatile functionalization points make it a cornerstone for the development of novel therapeutics and catalysts. Within this class, N-Boc protected derivatives such as tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate serve as critical chiral building blocks. The tert-butoxycarbonyl (Boc) protecting group provides robust stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, a feature essential for multi-step synthetic campaigns. This guide provides an in-depth examination of the title compound, focusing on its physicochemical properties, a validated synthetic pathway with mechanistic considerations, and its potential applications in the field of drug discovery.
Physicochemical and Structural Properties
This compound is a chiral secondary amine whose properties are defined by its N-Boc protected pyrrolidine core and the ethylaminomethyl side chain at the C2 position. The presence of a stereocenter at this position means the compound exists as two distinct enantiomers, (R) and (S), as well as a racemic mixture. The specific enantiomer used is critical in drug development, as biological activity is often stereospecific.
The key quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 228.33 g/mol | [2][3][4] |
| CAS Number (S)-enantiomer | 1009075-39-1 | [2][5] |
| CAS Number (R)-enantiomer | 1009075-40-4 | [3][4] |
| CAS Number (unspecified) | 1289385-02-9 | [1][6] |
| Predicted Boiling Point | 299.2 ± 13.0 °C at 760 mmHg | [3][5] |
| Predicted Density | 0.993 g/cm³ | [1] |
Synthesis and Mechanistic Insights: Reductive Amination Pathway
The most reliable and common strategy for synthesizing secondary amines of this type is through reductive amination. This method involves the reaction of an aldehyde with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. This approach is favored for its high efficiency, mild reaction conditions, and broad substrate scope.
Retrosynthetic Rationale
The target molecule can be disconnected at the C-N bond of the secondary amine, leading back to two readily available starting materials: (S)- or (R)-tert-butyl 2-formylpyrrolidine-1-carboxylate and ethylamine. The forward reaction is a classic reductive amination. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Its mildness prevents the reduction of the starting aldehyde, and it is particularly effective for the reduction of iminium ions generated from hindered aldehydes and amines.
Experimental Protocol: Synthesis of (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.
Materials:
-
(S)-tert-butyl 2-formylpyrrolidine-1-carboxylate
-
Ethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Amine Addition: Add ethylamine solution (1.2 eq) to the stirred solution at room temperature. The causality for using a slight excess of the amine is to drive the imine formation equilibrium forward.
-
pH Adjustment & Imine Formation: Add glacial acetic acid (1.1 eq). The acid serves as a catalyst to promote the dehydration of the intermediate hemiaminal, thereby accelerating the formation of the electrophilic iminium ion, which is the species that is ultimately reduced. Allow the mixture to stir for 20-30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The choice of STAB is critical; its steric bulk and moderate reactivity allow for the selective reduction of the iminium ion in the presence of the starting aldehyde. An exotherm may be observed; control the addition rate to maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.
-
Aqueous Workup (Quenching): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to quench the excess acid and any remaining reducing agent.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification & Characterization: The crude oil can be further purified by flash column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the outcome.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the reductive amination process described above.
Caption: Synthetic workflow for the reductive amination protocol.
Core Applications in Research and Drug Development
While this compound may not be an active pharmaceutical ingredient (API) itself, it represents a highly valuable class of chiral intermediates. Its structural motifs are present in a wide array of biologically active molecules.
-
Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further diversification. It can undergo acylation, alkylation, sulfonylation, or arylation reactions to rapidly generate a library of novel compounds for high-throughput screening.
-
Precursor for Complex Molecules: The pyrrolidine core is central to many drugs. For instance, related pyrrolidine derivatives are key intermediates in the synthesis of advanced therapeutics like the β-lactamase inhibitor Avibactam[7][8] and novel antidepressant agents. The ethylamino side chain can be a key pharmacophoric element or a vector for directing the molecule to a specific biological target.
-
Asymmetric Catalysis: Chiral amines and their derivatives are often used as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. This compound could serve as a precursor for developing new catalytic systems.
The utility of this molecule lies in its combination of a protected, stereodefined core and a functional side chain, making it an adaptable and powerful tool for medicinal chemists.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Based on supplier recommendations for analogous compounds, it should be stored in a tightly sealed container in a cool, dry place.[3] Long-term storage at refrigerated temperatures (2-8°C) is advisable to ensure stability.[5]
-
Toxicology: The toxicological properties have not been extensively investigated. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its well-defined structure, characterized by the stable Boc-protecting group and a chiral pyrrolidine framework, makes it an invaluable asset for drug discovery and development. The straightforward and high-yielding synthesis via reductive amination allows for reliable access to enantiomerically pure material. For researchers and scientists, this compound represents not just a molecule, but a gateway to a vast chemical space of potentially life-saving therapeutics.
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ChemWhat. This compound CAS#: 1289385-02-9. [Link]
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Appchem. (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. Exploring the Synthesis and Applications of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate. [Link]
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PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. [Link]
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ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
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A Technical Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. This document elucidates the compound's core chemical and physical properties, outlines a robust and rational synthetic pathway, and explores its applications as a versatile intermediate. By integrating field-proven insights with established chemical principles, this guide serves as a critical resource for researchers and scientists aiming to leverage this molecule in the design and synthesis of novel chemical entities. We will delve into the stereospecific nature of this compound, the strategic role of its orthogonal protecting groups, and the practical considerations for its handling and characterization.
Molecular Identity and Physicochemical Properties
This compound is a disubstituted pyrrolidine derivative. The presence of a chiral center at the C2 position of the pyrrolidine ring means it exists as two enantiomers, (R) and (S), as well as a racemic mixture. The molecule's utility is greatly enhanced by the presence of a tert-butoxycarbonyl (Boc) group protecting the pyrrolidine nitrogen, which allows for selective chemical manipulation of the secondary ethylamino side chain.
The key identifiers and properties are summarized below. It is important to note that while some experimental data is available, many physical properties are computationally predicted due to the compound's primary use as a synthetic intermediate rather than a final product.
| Property | Data | Source(s) |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |
| Molecular Weight | 228.33 g/mol | [2][3][4] |
| CAS Number (R)-enantiomer | 1009075-40-4 | [3][4] |
| CAS Number (S)-enantiomer | 1009075-39-1 | [2] |
| CAS Number (Racemic) | 1289385-02-9 | [1] |
| Synonyms | 2-[(Ethylamino)methyl]-1-pyrrolidinecarboxylic acid tert-butyl ester | [1] |
| Predicted Density | ~0.993 g/cm³ | [1] |
| Predicted Boiling Point | 299.2 °C at 760 mmHg | [3] |
Synthesis and Mechanistic Rationale
The synthesis of enantiomerically pure this compound is most effectively achieved starting from a commercially available, enantiopure precursor such as Boc-prolinol. The following protocol describes a reliable two-step process from (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Causality Behind Experimental Choices
-
Starting Material: (S)-Boc-prolinol is chosen as it provides the desired stereochemistry at the C2 position from the outset. The Boc group is a crucial feature; it is stable under the conditions of the first step but can be selectively removed later without affecting other functional groups.
-
Activation of the Hydroxyl Group: The primary alcohol of Boc-prolinol is a poor leaving group (-OH). To facilitate nucleophilic substitution, it must be converted into a good leaving group. Tosylation (using p-toluenesulfonyl chloride) is an excellent choice as it forms a stable tosylate ester that is highly reactive towards nucleophiles. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct without competing with the tosylation reaction.
-
Nucleophilic Substitution: Ethylamine serves as the nucleophile, displacing the tosylate group via an Sₙ2 reaction. This reaction proceeds with an inversion of configuration at the carbon bearing the leaving group, but since the reaction is on the methylene (-CH₂) carbon of the side chain, the stereocenter at C2 of the pyrrolidine ring remains unaffected. Using an excess of ethylamine can also serve as the base to neutralize any generated acid.
Representative Synthetic Protocol
Step 1: Tosylation of (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Ethylamine
-
Dissolve the crude tosylate from the previous step in a polar aprotic solvent such as acetonitrile.
-
Add a solution of ethylamine (3.0 eq or greater, often as a solution in THF or as a condensed gas) to the reaction mixture.
-
Seal the reaction vessel and heat to 50-60 °C. The reaction progress should be monitored by LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylamine.
-
Purify the residue using flash column chromatography (typically with a gradient of methanol in dichloromethane) to yield the final product, (S)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.
Synthetic Workflow Diagram
Applications in Research and Drug Development
The title compound is a valuable intermediate due to its orthogonally protected diamine structure. This allows for sequential, controlled functionalization at two different nitrogen atoms.
-
Primary Amine Equivalent: The ethylamino group can be further elaborated. For instance, it can undergo acylation to form amides, reductive amination to create tertiary amines, or be used in other coupling reactions.
-
Secondary Amine Scaffolding: The Boc group on the pyrrolidine ring is stable to many reaction conditions but can be cleanly removed with a strong acid like trifluoroacetic acid (TFA). This unmasks the secondary amine of the pyrrolidine ring, making it available for reactions such as amide bond formation, sulfonylation, or alkylation.
This dual functionality makes the compound a powerful tool for building combinatorial libraries and for the structure-activity relationship (SAR) studies essential in drug discovery. The pyrrolidine scaffold itself is a privileged structure found in numerous biologically active compounds.
Logical Workflow for Selective Functionalization
The following diagram illustrates the logical choices available to a medicinal chemist when using this building block.
Predictive Spectroscopic Characterization
While specific experimental spectra are not widely published, the structure of the molecule allows for a confident prediction of its key spectroscopic features.
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | tert-butyl protons (9H) | ~1.4 ppm (singlet) |
| Ethyl -CH₃ (3H) | ~1.1 ppm (triplet) | |
| Ethyl -CH₂ (2H) | ~2.6 ppm (quartet) | |
| Pyrrolidine protons (7H) & Side-chain -CH₂ (2H) | 1.6 - 3.5 ppm (complex, overlapping multiplets) | |
| ¹³C NMR | tert-butyl -C(CH₃)₃ | ~28.5 ppm |
| tert-butyl -C(CH₃)₃ | ~80.0 ppm | |
| Pyrrolidine & Ethyl carbons | 15 - 60 ppm | |
| Carbamate C=O | ~154 ppm | |
| LR-MS | Molecular Ion (M+H)⁺ | m/z = 229.3 |
| IR | Carbamate C=O stretch | ~1690 cm⁻¹ |
| N-H stretch (secondary amine) | ~3300 cm⁻¹ (broad) |
These predicted values are based on standard chemical shift tables and data from structurally similar compounds.[5][6] Experimental values may vary depending on the solvent and other conditions.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) may be vendor-specific, the hazards can be inferred from related chemical structures.
-
Hazards: Likely to be classified as a skin and eye irritant.[7][8] Inhalation of vapors or aerosols should be avoided.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.[7][9]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Avoid creating dust or aerosols.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It is generally stable under recommended storage conditions.
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Stauffer, S. R., et al. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry. [Link]
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"tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate" synthesis route
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in pharmacologically active agents.[1][2] This five-membered nitrogen heterocycle is a key component in numerous natural products and is featured in over 20 FDA-approved drugs, a testament to its versatile role in drug design.[1][3] The scaffold's non-planar, flexible nature allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[4][5] Furthermore, the pyrrolidine motif can enhance a drug's aqueous solubility and overall pharmacokinetic profile.[5]
Within this valuable class of compounds, this compound serves as a critical chiral building block. Its structure combines a Boc-protected pyrrolidine ring, which controls reactivity and provides lipophilicity, with a secondary ethylamine side chain that offers a vector for further functionalization. This unique combination makes it an indispensable intermediate for constructing more complex molecules, particularly in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles and providing actionable experimental protocols for research and development professionals.
Primary Synthetic Strategy: Reductive Amination of a Pyrrolidine Aldehyde
The most direct and widely employed method for the synthesis of this compound is the reductive amination of its corresponding aldehyde precursor. This strategy is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials. The overall transformation consists of two key mechanistic steps: the formation of an intermediate iminium ion followed by its in-situ reduction.
Mechanism of Action: Iminium Ion Formation and Hydride Reduction
Reductive amination is a robust C-N bond-forming reaction.[6][7] The process begins with the nucleophilic attack of a primary amine (ethylamine) on the carbonyl carbon of the aldehyde (tert-butyl 2-formylpyrrolidine-1-carboxylate). This is followed by dehydration to form a transient Schiff base, or imine. Under the typically acidic or neutral conditions of the reaction, the imine nitrogen is protonated, generating a highly electrophilic iminium ion. A mild reducing agent, selectively chosen for its preference for the C=N double bond over the C=O bond, then delivers a hydride to the iminium carbon, yielding the final secondary amine product.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis of the target molecule from tert-butyl (S)-2-formylpyrrolidine-1-carboxylate. The (R)-enantiomer can be synthesized by starting with the corresponding (R)-aldehyde.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-Butyl (S)-2-formylpyrrolidine-1-carboxylate[8] | 199.25 | 10.0 | 1.99 g |
| Ethylamine (2.0 M solution in THF) | 45.07 | 12.0 | 6.0 mL |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Acetic Acid (optional) | 60.05 | catalytic | ~0.1 mL |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (S)-2-formylpyrrolidine-1-carboxylate (1.99 g, 10.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in dichloromethane (50 mL).
-
Amine Addition: Add the ethylamine solution (6.0 mL, 12.0 mmol) to the flask. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stirring: Stir the mixture at room temperature (20-25°C) for 1-2 hours to allow for imine formation. Monitor the reaction progress by TLC or LC-MS.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-18 hours, or until the starting aldehyde is fully consumed as indicated by TLC/LC-MS analysis.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl (S)-2-((ethylamino)methyl)pyrrolidine-1-carboxylate as a colorless to pale yellow oil.[9]
Rationale for Reagent Selection:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is the preferred choice for reductive aminations. It is less basic and more selective for imines and iminium ions compared to other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). Its mild nature prevents the undesired reduction of the starting aldehyde to an alcohol and it is not water-sensitive, simplifying the experimental setup.
Alternative Synthetic Strategy: N-Alkylation of an Amine Precursor
An alternative and equally viable route involves the direct N-alkylation of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This method is particularly useful if the primary amine precursor is more readily available or cost-effective than the aldehyde.
Mechanism of Action: Sₙ2 Nucleophilic Substitution
This pathway follows a classical Sₙ2 mechanism. The primary amine on the pyrrolidine building block acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. A non-nucleophilic base is required to neutralize the hydrogen halide byproduct generated during the reaction. The primary challenge in this approach is controlling the degree of alkylation, as the desired secondary amine product can be further alkylated to form a tertiary amine. This is typically managed by using a slight excess of the starting primary amine relative to the alkylating agent.
Key Precursor Synthesis: From (S)-Prolinol
The required starting material, (S)-1-Boc-2-(aminomethyl)pyrrolidine, is commercially available but can also be synthesized from the inexpensive chiral pool starting material, (S)-prolinol, in a reliable multi-step sequence.[10]
-
Boc Protection: The pyrrolidine nitrogen of (S)-prolinol is protected using di-tert-butyl dicarbonate ((Boc)₂O).
-
Alcohol Activation: The primary alcohol is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl).
-
Azide Displacement: The mesylate is displaced with sodium azide (NaN₃) in an Sₙ2 reaction to form an azidomethyl intermediate.
-
Reduction: The azide is reduced to the primary amine using catalytic hydrogenation (H₂/Pd/C) or a hydride source like lithium aluminum hydride (LiAlH₄).[10]
Conclusion
The synthesis of this compound is efficiently achieved through well-established synthetic organic chemistry methodologies. Reductive amination stands out as the most direct and high-yielding approach, leveraging a stable aldehyde precursor and a mild, selective reducing agent. The alternative N-alkylation route provides a solid strategic backup, contingent on the availability of the corresponding primary amine. Both pathways offer robust and scalable solutions for producing this valuable chiral building block, thereby empowering researchers and drug development professionals in their quest to design and create the next generation of therapeutics.
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Introduction: The Strategic Importance of Solubility in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility Profile of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, aqueous solubility stands as a critical gatekeeper to a compound's ultimate success. Poor solubility can cripple a promising candidate, leading to low bioavailability, unreliable in vitro assay results, and significant formulation challenges that can stall or terminate development.[1][2][3]
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional chemical space and serve as a versatile building block in compounds targeting a wide array of diseases.[4][5][6][7] The incorporation of a pyrrolidine motif can enhance aqueous solubility and improve other key physicochemical properties.[4][5] This guide focuses on This compound (CAS: 1289385-02-9), a compound featuring this important scaffold.
Compound Profile: Predicting Solubility from Structure
Before embarking on experimental work, a structural analysis of this compound provides valuable insight into its potential solubility characteristics.
The molecule possesses distinct hydrophilic and hydrophobic regions:
-
Hydrophilic Center: The secondary amine within the (ethylamino)methyl side chain is basic and is expected to be protonated at physiological and acidic pH. This protonation creates a positive charge, significantly enhancing its interaction with polar solvents like water.
-
Hydrophobic Moieties: The tert-butoxycarbonyl (Boc) protecting group is notably lipophilic and bulky.[11] This group, along with the ethyl group and parts of the pyrrolidine ring, will contribute negatively to aqueous solubility. The Boc group is often employed to modify solubility characteristics during synthesis, but its presence in a final compound requires careful solubility assessment.[11][12]
Predicted Behavior: The presence of the basic amine suggests that the aqueous solubility of this compound will be highly pH-dependent. Solubility is expected to be significantly higher at acidic pH (e.g., pH 1.2–5) where the amine is fully protonated, and lower at neutral to basic pH (e.g., pH 7.4 and above) where the free base form predominates. The large hydrophobic Boc group may limit the overall solubility even at lower pH.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is typically measured in two distinct ways: kinetic and thermodynamic. Understanding the difference is crucial for correct data interpretation.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[3][13][14] It answers the question: "To what extent does the compound precipitate?"[1] While fast and useful for early-stage screening of large compound libraries, kinetic solubility can often overestimate the true solubility, as it may reflect the formation of amorphous precipitates or supersaturated solutions.[15]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period until a saturated solution is formed.[2][13] This method answers the question: "To what extent does the compound dissolve?"[1] Thermodynamic solubility is the gold standard for lead optimization and preclinical development, as it reflects the most stable state and is more predictive of in vivo performance.[2][3]
For a candidate progressing through drug development, determining the thermodynamic solubility is essential.
PART 1: Thermodynamic (Equilibrium) Solubility Determination
This protocol describes the "gold standard" shake-flask method to determine the equilibrium solubility of a solid compound in various aqueous buffers.
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Buffers:
-
Prepare a set of aqueous buffers covering the physiologically relevant pH range. Recommended buffers include:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate buffer)
-
pH 6.8 or 7.4 (Phosphate buffer, e.g., PBS)
-
-
Ensure all buffers are prepared at the intended experimental temperature (e.g., 37°C), as pH can be temperature-dependent.
-
-
Compound Addition:
-
Into separate, appropriately sized glass vials, weigh an excess amount of solid this compound (e.g., 2-5 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 1.0 mL) of each prepared buffer to the corresponding vials.
-
Perform each condition in triplicate (n=3) for statistical validity.
-
-
Equilibration:
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to let the solid material settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) into a clean collection vial. This step is critical to separate the saturated solution from any remaining solid.
-
-
Quantification by HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC-UV method capable of resolving and quantifying the target compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point.[13] Select a detection wavelength (e.g., 215 nm) where the compound has adequate absorbance.
-
Calibration Curve: Prepare a set of calibration standards of known concentrations by dissolving the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Sample Analysis: Dilute the filtered samples with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Inject the standards and diluted samples onto the HPLC system.
-
Calculation: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve. Back-calculate the original concentration in the undiluted filtrate to determine the solubility.
-
PART 2: Kinetic Solubility Determination (96-Well Plate Format)
This protocol describes a higher-throughput method suitable for early discovery, where compound availability may be limited.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
Detailed Step-by-Step Protocol
-
Stock Solution Preparation:
-
Plate Preparation:
-
Using a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells. For a final DMSO concentration of 1-2%, this volume will typically be 98-198 µL.
-
-
Compound Addition and Incubation:
-
Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the buffer-containing wells to reach the target theoretical concentration (e.g., 100-200 µM).
-
Seal the plate and mix thoroughly.
-
Incubate the plate at room temperature for a set period, typically 1.5 to 2 hours, with shaking.[3][14][18]
-
-
Separation of Precipitate:
-
After incubation, separate the soluble fraction from any precipitate. This is commonly done by:
-
-
Quantification:
-
Analyze the concentration of the compound in the supernatant.
-
Prepare standards by diluting the 10 mM DMSO stock into the same buffer/DMSO mixture used for the assay.
-
Quantification can be performed by HPLC-UV (most accurate), LC-MS, or direct UV-Vis spectroscopy in a plate reader if the compound has a suitable chromophore and there are no interfering substances.[19][20]
-
PART 3: Solubility in Organic Solvents
Determining solubility in organic solvents is critical for synthetic chemistry, purification, and formulation development. The shake-flask method described for thermodynamic solubility can be adapted for this purpose.
-
Solvent Selection: Choose a range of common organic solvents, such as:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Toluene
-
-
Procedure: Follow the same steps as the thermodynamic aqueous solubility protocol (weighing excess solid, adding a known volume of solvent, equilibrating for 24h, filtering, and quantifying via HPLC-UV).
-
Quantification Note: Ensure the calibration standards are prepared in the same organic solvent or a miscible mixture to avoid analytical errors.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables.
Table 1: Aqueous Thermodynamic Solubility Data
| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (µM) ± SD |
|---|---|---|---|
| 1.2 | 37 | [Enter Data] | [Enter Data] |
| 4.5 | 37 | [Enter Data] | [Enter Data] |
| 7.4 | 37 | [Enter Data] | [Enter Data] |
| Other | [e.g., 25] | [Enter Data] | [Enter Data] |
Table 2: Organic Solvent Solubility Data (at 25°C)
| Solvent | Mean Solubility (mg/mL) ± SD | Classification |
|---|---|---|
| Methanol | [Enter Data] | [e.g., Freely Soluble] |
| Ethanol | [Enter Data] | [e.g., Soluble] |
| Dichloromethane | [Enter Data] | [e.g., Sparingly Soluble] |
| Ethyl Acetate | [Enter Data] | [e.g., Slightly Soluble] |
| Toluene | [Enter Data] | [e.g., Very Slightly Soluble] |
| Acetonitrile | [Enter Data] | [e.g., Soluble] |
Interpreting the Results:
-
pH-Solubility Profile: A significant increase in solubility at lower pH values would confirm the basic nature of the compound and is a critical parameter for predicting oral absorption.
-
Implications for Formulation: If the compound exhibits low solubility at neutral pH (< 0.1 mg/mL), it may be classified as poorly soluble.[21][22] This would indicate a potential need for enabling formulation strategies, such as salt formation (e.g., creating a hydrochloride salt) or the use of lipid-based or amorphous solid dispersion systems to improve oral bioavailability.[21][22][23][24][25]
Conclusion
This guide provides a comprehensive framework for rigorously determining the solubility of This compound . By executing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process. A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a foundational pillar upon which successful preclinical and clinical development is built.
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A Researcher's Guide to Elucidating the Mechanism of Action of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Foreword
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-hybridized structure allows for intricate three-dimensional arrangements of functional groups, making it an ideal pharmacophore for engaging with complex biological targets.[3] Molecules incorporating this five-membered heterocycle have demonstrated a vast range of biological activities, including potent enzyme inhibition and modulation of central nervous system targets.[4][5][6]
This guide concerns tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (hereafter referred to as Compound X), a molecule of interest whose specific biological activity and mechanism of action are not yet characterized in public-domain literature. The presence of the N-Boc protected pyrrolidine core, substituted at the 2-position with an ethylaminomethyl group, presents several intriguing possibilities for biological interaction.
This document is structured not as a review of established facts, but as a proactive, in-depth technical roadmap for researchers and drug development professionals. It provides the foundational logic and detailed experimental frameworks required to systematically investigate, identify, and validate the mechanism of action of this novel chemical entity. Our approach is grounded in established principles of pharmacology and drug discovery, designed to guide the scientific inquiry from initial hypothesis to mechanistic confirmation.
Structural Analysis and Mechanistic Hypotheses
Compound X possesses three key structural features that inform our initial hypotheses:
-
The Pyrrolidine Scaffold: A privileged structure in neuroscience, known to be a component of agents targeting mood disorders, anxiety, and neurodegenerative diseases.[7]
-
The N-Boc Protecting Group: This bulky tert-butoxycarbonyl group protects the secondary amine of the pyrrolidine ring. While often considered a synthetic handle, its presence creates a distinct lipophilic profile and may influence binding. In many applications, its removal is a key step to unmask a bioactive secondary amine.[3]
-
The 2-((ethylamino)methyl) Side Chain: This flexible chain contains a secondary amine (the ethylamino group) which can act as a hydrogen bond donor or acceptor, and a basic nitrogen center that will be protonated at physiological pH. This feature is critical for forming ionic bonds or key hydrogen bonding interactions within a target's binding pocket.
Based on these features and the broad activities of related pyrrolidine derivatives, we can formulate several primary hypotheses for the mechanism of action of Compound X.
Hypothesized Target Classes:
-
Enzyme Inhibitor: Many pyrrolidine derivatives are known enzyme inhibitors.[6] The ethylamino side chain could mimic a substrate's amine moiety, targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, or N-acylethanolamine acid amidase (NAAA).[4][6][8]
-
G-Protein Coupled Receptor (GPCR) Modulator: The structural motifs are reminiscent of ligands for CNS receptors. The pyrrolidine core and basic amine are common features in serotonergic or dopaminergic ligands.[9]
-
Ion Channel Modulator: Pyrrolidine derivatives have been explored as modulators of ion channels, such as the HCN2 channel, which is implicated in psychiatric disorders.[10]
A Phased Experimental Approach to MOA Determination
A systematic, multi-tiered approach is essential to efficiently elucidate the mechanism of action. We propose a workflow progressing from broad, high-throughput screening to specific, hypothesis-driven validation.
Caption: Phased workflow for MOA determination of Compound X.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key phases of the investigation.
Phase 1: Target Identification and Initial Screening
Protocol 3.1.1: In Silico Pharmacophore Modeling and Target Prediction
-
Objective: To generate a 3D pharmacophore model of Compound X and use it to screen virtual libraries of known biological targets to identify potential protein binding partners.
-
Causality: This computational first-pass approach leverages the 3D structure of the molecule to predict its interaction profile, narrowing the field of potential targets and saving significant resources in wet-lab screening.[11][12]
-
Methodology:
-
Generate a low-energy 3D conformer of Compound X using computational chemistry software (e.g., MOE, Catalyst).[11]
-
Identify key pharmacophoric features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), and Positive Ionizable (PI) centers.[13]
-
Construct a pharmacophore query based on the spatial arrangement of these features.
-
Utilize the query to screen a database of protein binding sites (e.g., PDB, sc-PDB).
-
Rank potential targets based on fit scores and visual inspection of the docked pose.
-
Prioritize targets from physiologically relevant classes based on the initial hypotheses (e.g., CNS receptors, metabolic enzymes).
-
Protocol 3.1.2: Broad Panel Radioligand Binding and Enzyme Inhibition Assays
-
Objective: To empirically screen Compound X against a large panel of known receptors, ion channels, transporters, and enzymes to identify primary hits.
-
Causality: An unbiased, broad screen is the most effective way to identify unexpected activities and provides a self-validating system by testing numerous targets simultaneously. A null result across the panel is as informative as a positive hit.
-
Methodology:
-
Engage a contract research organization (CRO) offering a comprehensive safety pharmacology panel (e.g., Eurofins SafetyScreen 44 or similar).
-
Submit Compound X for screening at a standard concentration (typically 1-10 µM).
-
The assay format is typically competitive radioligand binding, where the displacement of a known high-affinity radiolabeled ligand by Compound X is measured.
-
For enzyme panels, the inhibition of substrate conversion is measured via colorimetric, fluorescent, or luminescent readouts.
-
Analyze the results, flagging any target where Compound X causes >50% inhibition or displacement as a "hit" for further investigation.
-
Phase 2: Hit Validation and Functional Characterization
Protocol 3.2.1: Dose-Response and Affinity of Binding (IC₅₀/Kᵢ Determination)
-
Objective: To confirm the hits from the primary screen and quantify the potency of Compound X at its target(s).
-
Causality: Establishing a dose-dependent effect is a critical pillar of pharmacology. This protocol validates that the observed interaction is not an artifact of a single high concentration and determines the affinity (Kᵢ), a key parameter for comparing compounds.
-
Methodology:
-
Prepare serial dilutions of Compound X, typically spanning 8-10 concentrations centered around the estimated IC₅₀.
-
Perform the same binding or enzyme assay as in the primary screen for each concentration.
-
Plot the percent inhibition/displacement against the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
For binding assays, convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Table 1: Hypothetical Hit Validation Data for Compound X
| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| Serotonin Receptor 5-HT₂ₐ | Radioligand Binding | 75.2 | 35.8 | -1.05 |
| DPP-IV Enzyme | Enzyme Inhibition | 210.5 | N/A | -0.98 |
| Dopamine Receptor D₂ | Radioligand Binding | >10,000 | >5,000 | N/D |
| α-glucosidase | Enzyme Inhibition | >10,000 | N/A | N/D |
Protocol 3.2.2: Cell-Based Functional Assays
-
Objective: To determine if the binding of Compound X to a receptor target translates into a functional cellular response (i.e., agonism, antagonism, or inverse agonism).
-
Causality: Binding alone does not define a drug's action. A functional assay is required to understand the physiological consequence of target engagement.
-
Methodology (Example for a Gαq-coupled GPCR like 5-HT₂ₐ):
-
Culture cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293-5HT2A).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To test for agonism: Add increasing concentrations of Compound X and measure the fluorescence signal change on a plate reader (e.g., FLIPR). A potent agonist will induce a robust signal.
-
To test for antagonism: Pre-incubate the cells with increasing concentrations of Compound X for 15-30 minutes. Then, challenge the cells with a known agonist (e.g., serotonin) at its EC₈₀ concentration. A competitive antagonist will cause a rightward shift in the agonist's dose-response curve.
-
Analyze the data to determine EC₅₀ (for agonists) or pA₂/Kₑ (for antagonists).
-
Caption: Hypothetical antagonistic action at a Gαq-coupled receptor.
Conclusion and Forward Path
This guide outlines a rigorous, logical, and technically detailed framework for elucidating the mechanism of action for a novel chemical entity, This compound . By progressing from broad, unbiased screening to specific, hypothesis-driven functional assays, researchers can systematically uncover the biological targets of this compound. The provided protocols are designed to be self-validating and are grounded in the extensive literature on the pharmacological versatility of the pyrrolidine scaffold. The ultimate characterization of this molecule will contribute valuable knowledge to the field and may uncover a novel therapeutic agent.
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. [Link]
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Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (n.d.). ACS Omega. [Link]
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Traxler, P., et al. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601-16. [Link]
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Methodological & Application
Application Notes and Protocols: The Use of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate as a Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Chiral Pyrrolidine-Based Organocatalysts
The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful alternative to traditional metal-based catalysts. Within this domain, chiral pyrrolidine derivatives have emerged as a privileged class of catalysts, capable of facilitating a wide range of enantioselective transformations with high efficiency and stereocontrol.[1][2] These catalysts operate through the formation of nucleophilic enamine intermediates, a mode of activation that has proven particularly effective for the asymmetric functionalization of carbonyl compounds.[3]
This guide focuses on tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, a member of the N-Boc-2-(aminomethyl)pyrrolidine family of organocatalysts. While extensive literature on this specific catalyst is limited, its structural similarity to a well-studied class of N-alkylated aminomethyl pyrrolidine catalysts allows for a detailed exploration of its potential applications and a robust framework for its use in asymmetric synthesis. This document will, therefore, provide a comprehensive overview of the mechanistic principles, application insights, and a detailed experimental protocol for a representative asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation. The protocols and data presented are based on closely related and well-documented analogs to provide a validated starting point for experimental design.[4][5]
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic prowess of pyrrolidine-based catalysts in reactions such as the Michael addition of aldehydes to nitroolefins is rooted in the elegant and now well-established enamine catalytic cycle. The catalyst, in this case, this compound, acts as a chiral amine that reversibly forms a nucleophilic enamine with the aldehyde substrate. The chirality of the catalyst is then transferred to the product through a highly organized transition state.
The key steps in the catalytic cycle are as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the aldehyde to form a chiral enamine intermediate. This step increases the HOMO of the aldehyde, transforming it into a potent nucleophile.
-
Stereoselective C-C Bond Formation: The enamine attacks the β-carbon of the nitroolefin (the Michael acceptor). The stereochemistry of the catalyst directs this attack to one of the two prochiral faces of the enamine, leading to the formation of a new stereocenter with high enantioselectivity. The bulky tert-butoxycarbonyl (Boc) group and the N-ethyl group play a crucial role in creating a sterically defined environment that dictates the facial selectivity of the attack.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace amounts of water in the reaction medium to release the chiral γ-nitroaldehyde product and regenerate the catalyst, allowing it to enter the next catalytic cycle.
Application Notes: Key Considerations for Experimental Design
The successful application of this compound and its analogs in asymmetric synthesis hinges on a clear understanding of the factors that influence their catalytic activity and selectivity.
-
The Pyrrolidine Scaffold: The five-membered ring of the pyrrolidine is crucial for its catalytic activity, providing a rigid and predictable chiral environment. The stereochemistry at the C2 position is paramount in determining the absolute configuration of the product.
-
The N-Alkyl Group: The nature of the alkyl group on the secondary amine (in this case, ethyl) can significantly impact the steric environment around the catalytic site. This, in turn, influences the diastereoselectivity and enantioselectivity of the reaction. While an ethyl group is relatively small, it contributes to the overall steric bulk that directs the approach of the electrophile.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the pyrrolidine nitrogen, preventing unwanted side reactions, and its significant steric bulk is a key element in creating the chiral pocket that ensures high facial selectivity during the enamine attack.
-
Solvent and Temperature Effects: The choice of solvent can have a profound effect on the outcome of the reaction. Non-polar solvents are often preferred as they can enhance the non-covalent interactions that stabilize the transition state. Lowering the reaction temperature can also improve enantioselectivity by reducing the thermal energy of the system, thereby favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.[4]
-
Additives: In some cases, the addition of a co-catalyst, such as a weak acid, can accelerate the reaction and improve selectivity. The acid can act as a proton shuttle, facilitating both the formation of the enamine and the final hydrolysis step.
Detailed Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
The following protocol is a representative procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, adapted from a study on structurally similar N-Boc-2-(N-alkylaminomethyl)pyrrolidine catalysts.[4] This protocol provides a robust starting point for the use of this compound.
Materials:
-
This compound (Catalyst)
-
Aldehyde (e.g., 3-phenylpropionaldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Methylcyclohexane, anhydrous)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Standard laboratory glassware, stirring equipment, and temperature control.
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (0.2 mmol, 1.0 equiv) and the organocatalyst (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the aldehyde (0.4 mmol, 2.0 equiv) to the stirred solution.
-
Stir the reaction mixture at this temperature for the required duration (e.g., 24 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add an internal standard (e.g., 1,3,5-trimethoxybenzene) to the crude reaction mixture to determine the yield by ¹H NMR spectroscopy.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR).
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Data Presentation: Representative Results
The following table summarizes the results obtained for the asymmetric Michael addition of various aldehydes to nitroolefins using a structurally analogous N-Boc-2-(N-benzylaminomethyl)pyrrolidine catalyst, as reported in the literature.[4] These results provide a strong indication of the expected performance of this compound under similar conditions.
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 87 | 92:8 | 85 |
| 2 | Butyraldehyde | trans-β-Nitrostyrene | 85 | 92:8 | 84 |
| 3 | Hexanal | trans-β-Nitrostyrene | 90 | 95:5 | 84 |
| 4 | Butyraldehyde | 1-Nitro-2-(p-tolyl)ethene | 88 | 92:8 | 84 |
| 5 | Butyraldehyde | 1-Nitro-2-(p-methoxyphenyl)ethene | 82 | 88:12 | 82 |
| 6 | Butyraldehyde | 1-Nitro-2-(p-chlorophenyl)ethene | 85 | 90:10 | 83 |
Conclusion
This compound represents a promising and accessible organocatalyst for asymmetric synthesis. Its structural design, based on the privileged pyrrolidine scaffold, makes it a prime candidate for facilitating a variety of enantioselective transformations, most notably the Michael addition of carbonyl compounds to electron-deficient olefins. By understanding the underlying enamine catalytic mechanism and carefully considering the experimental parameters, researchers can effectively employ this catalyst to construct complex chiral molecules with a high degree of stereocontrol. The detailed protocol and representative data provided herein serve as a valuable resource for initiating and optimizing synthetic campaigns utilizing this class of powerful organocatalysts.
References
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. (2023). ResearchGate. [Link]
-
Alcarazo, M. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link]
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Palomo, C., & Oiarbide, M. (2016). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(1), 895. [Link]
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Cascales, V., Carneros, H., Castro-Alvarez, A., Costa, A. M., & Vilarrasa, J. (2021). Amino-Catalyzed Reactions of Aldehydes with Chiral Nitroalkenes. Organic Letters, 23(3), 651–655. [Link]
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Díaz-de-Villegas, M. D., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
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Wang, J., et al. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 7(21), 4713–4716. [Link]
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Díaz-de-Villegas, M. D., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
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Application Notes & Protocols: The Strategic Use of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate in Advanced Peptide Synthesis and Scaffold Design
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chiral diamine building block featuring a pyrrolidine scaffold, a primary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group, and a reactive secondary ethylamino moiety. This unique structural arrangement makes it an exceptionally valuable tool in modern synthetic chemistry, particularly in the fields of peptide science and medicinal chemistry. Its integration into a peptide sequence or a small molecule introduces conformational rigidity and a key stereocenter, which are critical for modulating biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the compound's properties, the strategic importance of its Boc-protected nature, and detailed protocols for its application in solid-phase and solution-phase synthesis, empowering researchers to leverage its full potential in the development of novel therapeutics and chemical probes.
Physicochemical Properties and Structural Analysis
The utility of this compound stems directly from its distinct chemical features. The molecule exists as two enantiomers, (R) and (S), allowing for stereospecific applications in chiral synthesis.
Table 1: Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol [1][2] |
| CAS Number (R)-enantiomer | 1009075-40-4[1] |
| CAS Number (S)-enantiomer | 1009075-39-1[2] |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Key Features | Chiral center, mono-Boc-protected diamine |
Structural Breakdown
The molecule's functionality is best understood by dissecting its three primary components:
-
Chiral Pyrrolidine Ring : This saturated five-membered heterocycle is a privileged scaffold in medicinal chemistry.[3] It imparts a degree of conformational constraint upon the final peptide or molecule, reducing flexibility and often leading to higher binding affinity and selectivity for biological targets.
-
Free Ethylamino Group : The secondary amine (-NH-CH₂CH₃) serves as the primary reactive site for peptide bond formation. It can be acylated by an activated carboxylic acid of an incoming amino acid or peptide fragment.
-
Boc-Protected Amine : The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This is a robust, acid-labile protecting group essential for directing reactivity.[4][5] It ensures that only the ethylamino group participates in the initial coupling reaction. The Boc group can be selectively removed later under acidic conditions to expose the pyrrolidine nitrogen for further functionalization, such as cyclization or appendage of another molecular entity.
Caption: Annotated structure highlighting the key functional components.
The Boc Protecting Group: A Cornerstone of Peptide Synthesis Strategy
The use of protecting groups is fundamental to peptide synthesis, preventing unwanted side reactions and ensuring the correct amino acid sequence. The Boc group, in particular, is a cornerstone of one of the two major solid-phase peptide synthesis (SPPS) strategies.
-
Boc/Bzl Strategy : In this classic approach, the temporary Nα-amino group protection is provided by the Boc group, while more permanent side-chain protection is often achieved with benzyl (Bzl)-based groups.[6] The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the final peptide-resin linkage are cleaved with a much stronger acid like hydrofluoric acid (HF).[6]
-
Orthogonality : The ability to remove one type of protecting group without affecting another is known as orthogonality.[4] The Boc group is orthogonal to the widely used Fmoc (Fluorenylmethyloxycarbonyl) group, which is base-labile.[5] This allows for complex synthetic schemes where both types of protecting groups can be used to shield different functionalities within the same molecule.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process is highly efficient and results in the formation of the free amine, carbon dioxide, and the stable tert-butyl cation.
Caption: Workflow of acid-catalyzed Boc deprotection using TFA.
Causality Insight : The stability of the resulting tert-butyl cation is the thermodynamic driving force for this reaction. However, this cation is also a potent electrophile and can lead to side reactions, particularly with sensitive residues like Tryptophan or Methionine. Therefore, "scavengers" such as triisopropylsilane (TIS) or water are typically added to the TFA cleavage cocktail to trap the cation.[4]
Protocol 1: Coupling to the Ethylamino Group
This protocol details the standard procedure for acylating the free secondary amine of this compound with an N-terminally protected amino acid. This is a crucial step for incorporating the scaffold into a growing peptide chain.
Objective
To form a peptide bond between the ethylamino group of the title compound and the C-terminus of a protected amino acid (e.g., Fmoc-Ala-OH).
Materials
-
This compound (1.0 eq)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq)
-
Coupling Reagent: HATU (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, argon/nitrogen atmosphere
Step-by-Step Methodology
-
Reagent Preparation : In a clean, dry reaction vessel under an inert atmosphere, dissolve the Fmoc-amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation : Stir the solution for 2-5 minutes to allow for the pre-activation of the amino acid's carboxyl group, forming the reactive O-acylisourea intermediate.
-
Addition of Amine : To the activated mixture, add a solution of this compound (1.0 eq) in a small amount of DMF.
-
Base Addition : Add DIPEA (2.5 eq) to the reaction mixture. The solution may change color. The base is critical for neutralizing the ammonium salts formed and maintaining a basic pH required for efficient coupling.[7]
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up :
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired coupled product.
Caption: Experimental workflow for coupling a protected amino acid.
Protocol 2: Selective Boc Group Deprotection
Following successful coupling, the Boc group can be removed to expose the pyrrolidine's secondary amine for further reactions, such as chain extension from this new site or intramolecular cyclization.
Objective
To selectively remove the Boc protecting group without cleaving other acid-labile groups (if present and less labile) or the newly formed peptide bond.
Materials
-
Boc-protected coupled product from Protocol 1 (1.0 eq)
-
Deprotection Reagent: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6]
-
Scavenger (optional but recommended): 2.5% Triisopropylsilane (TIS)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
Step-by-Step Methodology
-
Solution Preparation : Dissolve the Boc-protected starting material in DCM in a round-bottom flask.
-
Cooling : Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition : Slowly add the pre-prepared TFA/DCM solution (with scavenger, if used) to the flask with stirring.
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitoring : Monitor the deprotection via TLC or LC-MS. The product spot/peak should have a lower retention factor/time and a mass difference corresponding to the loss of the Boc group (100.12 g/mol ).
-
Quenching : Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization : Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step neutralizes the trifluoroacetate salt to yield the free amine.
-
Final Extraction : Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used in the next step without further purification.
Table 2: Summary of Key Reactions and Conditions
| Reaction Stage | Key Reagents | Typical Conditions | Purpose |
| Peptide Coupling | Fmoc-AA-OH, HATU, DIPEA | DMF, Room Temp, 1-4h | Forms a new peptide bond at the ethylamino site. |
| Boc Deprotection | 20-50% TFA in DCM | 0°C to Room Temp, 1-2.5h | Selectively removes the Boc group to expose the pyrrolidine nitrogen. |
Conclusion
This compound is more than a simple diamine; it is a strategic building block for introducing stereochemical and conformational control into peptides and other complex molecules. By understanding the distinct reactivity of its two amine functionalities, governed by the judicious use of the acid-labile Boc protecting group, researchers can precisely control synthetic pathways. The protocols outlined here provide a robust framework for incorporating this versatile scaffold, enabling the construction of sophisticated peptidomimetics, cyclic peptides, and other structures of high interest in drug discovery and chemical biology.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 1289385-02-9. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
-
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. [Link]
-
PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. [Link]
-
Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*. [Link]
-
Appchem. (n.d.). (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry. [Link]
-
Durham University. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
University of Nairobi. (n.d.). Application Of Tetralinylamines As Carboxamide Protecting Groups In Peptide Synthesis. [Link]
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- 7. bachem.com [bachem.com]
Application Notes and Protocols: Transformations of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
For correspondence:
Introduction
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected pyrrolidine ring and a secondary ethylamino side chain, makes it a versatile building block for the synthesis of complex nitrogen-containing scaffolds. The differential reactivity of the two nitrogen atoms—the carbamate-protected pyrrolidine nitrogen and the secondary amine on the side chain—allows for selective functionalization, rendering it a valuable intermediate in the synthesis of pharmaceutical agents, most notably as a precursor to Varenicline, a medication used for smoking cessation.
This guide provides detailed application notes and protocols for key chemical transformations of this compound, focusing on N-alkylation and N-acylation of the secondary amine, as well as the deprotection of the Boc group to liberate the pyrrolidine nitrogen. The protocols are designed to be robust and scalable, with an emphasis on explaining the rationale behind the chosen reaction conditions to aid researchers in adapting these methods to their specific synthetic needs.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 144338-77-2 (racemic), 1009075-40-4 ((R)-enantiomer), 1009075-39-1 ((S)-enantiomer)[1][2][3] |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) |
Section 1: N-Alkylation of the Secondary Amine
The secondary amine in this compound can be readily alkylated to introduce further diversity. A common and effective method for this transformation is reaction with an alkyl halide in the presence of a suitable base.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrogen halide formed during the reaction without competing with the secondary amine as a nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to facilitate the dissolution of the reactants and promote the Sₙ2 reaction.
-
Temperature: The reaction is typically performed at room temperature to elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.
Representative Protocol: N-Methylation with Methyl Iodide
This protocol describes the methylation of the secondary amine using methyl iodide.
Reaction Scheme:
Sources
Application Note: High-Purity Isolation of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
An Application Guide by a Senior Scientist
A Guide to Advanced Purification Strategies
Abstract
This application note provides a comprehensive guide to the purification of tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, a key building block in contemporary drug discovery and development. The presence of a basic secondary amine within the molecule presents significant purification challenges, primarily due to strong interactions with standard silica gel chromatography media. This guide, designed for researchers, chemists, and drug development professionals, details three robust purification methodologies: modified flash column chromatography, crystallization, and vacuum distillation. We delve into the mechanistic principles behind each technique, offer detailed, step-by-step protocols, and provide data-driven insights to empower scientists to select and execute the optimal purification strategy for achieving high-purity material essential for downstream applications.
The Purification Challenge: Understanding the Molecule
This compound is a chiral bifunctional molecule featuring a Boc-protected pyrrolidine nitrogen and a pendant secondary ethylamine side chain. While the tert-butoxycarbonyl (Boc) group is a stable protecting group, readily cleaved only under acidic conditions, the secondary amine is basic and highly interactive.[1] This basicity is the root cause of purification difficulties.
When subjected to standard normal-phase chromatography, the lone pair of electrons on the secondary amine nitrogen forms strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[2][3] This interaction leads to several undesirable outcomes:
-
Poor Separation: The compound adheres strongly to the stationary phase, requiring highly polar and often complex solvent systems to elute.
-
Peak Tailing: The elution profile is characterized by broad, tailing peaks, which significantly reduces resolution from nearby impurities.
-
Irreversible Adsorption: In some cases, a portion of the product can be permanently lost on the column, leading to reduced yields.[4]
Understanding the physicochemical properties of the target compound is the first step in designing an effective purification strategy.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ | [5][6] |
| Molecular Weight | 228.33 g/mol | [7][8] |
| Predicted Boiling Point | 299.2 °C @ 760 mmHg | [8][9] |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |[10] |
Common impurities may include unreacted starting materials (e.g., tert-butyl 2-formylpyrrolidine-1-carboxylate), residual reagents (e.g., ethylamine, reducing agents), and side-products from the synthesis.
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following decision-making framework provides a logical path to selecting the most appropriate technique.
Caption: Decision workflow for selecting the optimal purification method.
Protocol 1: Flash Column Chromatography for Basic Amines
Flash chromatography is the most versatile technique for purifying this compound, especially when dealing with complex mixtures of organic impurities. The key to success is mitigating the on-column acid-base interaction.
Method A: Modified Mobile Phase on Standard Silica Gel
This approach utilizes standard, cost-effective silica gel but modifies the mobile phase to "neutralize" the acidic stationary phase, allowing the basic amine to elute with improved peak shape.
Causality: By adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent, the acidic silanol sites on the silica surface are dynamically occupied by the modifier.[11] This prevents the target amine from strongly interacting, thereby reducing peak tailing and improving recovery.[12]
Detailed Protocol:
-
TLC Method Development:
-
Prepare stock solutions of your crude material.
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in a solvent system of Hexane/Ethyl Acetate (EtOAc) with 1% TEA added to the total volume (e.g., for 10 mL of 70:30 Hex:EtOAc, use 7 mL Hex, 3 mL EtOAc, and 0.1 mL TEA).
-
Adjust the Hexane/EtOAc ratio to achieve a retention factor (Rƒ) of ~0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hex:EtOAc + 1% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
For optimal resolution, pre-adsorb the crude product onto a small amount of silica gel (~1-2x the mass of the crude). To do this, dissolve the crude in DCM, add the silica, and evaporate the solvent in vacuo until a free-flowing powder is obtained.
-
Carefully load the dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Equilibrate the column by passing 2-3 column volumes (CV) of the initial mobile phase through it.
-
Begin elution using a gradient determined from your TLC analysis (e.g., start at 5% EtOAc in Hexane and gradually increase to 40% EtOAc, all containing 1% TEA).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Note: The TEA is volatile and should co-evaporate, but for highly sensitive downstream applications, an additional aqueous wash of the combined organic fractions may be performed before final evaporation.
-
Method B: Amine-Functionalized Stationary Phase
This method employs a specially designed stationary phase where the silica surface is chemically bonded with an amine functionality. This creates a basic surface that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers.
Causality: Amine-functionalized silica eliminates the root cause of the problem—acidic silanols.[2] This allows for predictable elution using simple, neutral solvent systems like Hexane/EtOAc, providing improved mass transfer kinetics and highly reproducible separations.[3]
Detailed Protocol:
-
TLC Method Development:
-
Use commercially available amine-functionalized TLC plates (e.g., KP-NH plates).
-
Develop the plate in a simple Hexane/EtOAc or DCM/Methanol (MeOH) solvent system. No basic additive is needed.
-
Determine the solvent ratio that provides an Rƒ of ~0.2-0.3. The elution is often predictable based on TLC data.[3]
-
-
Column and Sample Preparation:
-
Select an appropriate-sized pre-packed amine-functionalized cartridge.
-
Prepare the sample for loading as described in Method A (dry loading is preferred).
-
-
Elution and Fraction Collection:
-
Equilibrate the cartridge with the initial mobile phase (e.g., 100% Hexane).
-
Run a linear gradient based on the TLC results (e.g., 0-50% EtOAc in Hexane over 10-15 CV).
-
Collect and analyze fractions by TLC.
-
-
Product Isolation:
-
Combine pure fractions and evaporate the solvent. This method avoids the need to remove a basic additive, simplifying the workup.
-
Table 2: Comparison of Chromatographic Methods
| Parameter | Method A: Modified Mobile Phase | Method B: Amine-Functionalized Phase |
|---|---|---|
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica |
| Mobile Phase | Hex/EtOAc + 1% TEA | Hex/EtOAc or DCM/MeOH (neutral) |
| Peak Shape | Good to Fair (some tailing possible) | Excellent, Symmetrical |
| Predictability | Moderate | High (TLC is very predictive)[2] |
| Cost | Lower (bulk silica) | Higher (specialty cartridges) |
| Workup | Requires removal of TEA | Simple solvent evaporation |
Protocol 2: Purification by Crystallization or Trituration
If the crude product is of relatively high purity (>90%) but remains an oil, inducing solidification can be a powerful final purification step to remove minor impurities and obtain a stable, crystalline solid.
Causality: Crystallization is an equilibrium-based process where molecules of the target compound self-assemble into a highly ordered crystal lattice, excluding impurity molecules that do not fit into the lattice structure. For oils, trituration with a non-polar solvent can wash away soluble impurities or induce crystallization by providing a medium for nucleation.[13][14]
Detailed Protocol:
-
Initial Treatment:
-
Ensure the crude product is free from residual solvents by drying under high vacuum, possibly with gentle heating (40-50 °C).[15]
-
-
Solvent Screening (for Crystallization):
-
In small vials, attempt to dissolve ~50 mg of the oil in various solvents (e.g., diethyl ether, ethyl acetate, acetone, isopropanol).
-
To promising solvents where the compound is soluble, slowly add a non-polar anti-solvent (e.g., hexanes, pentane) dropwise until turbidity persists.
-
Allow the vials to stand undisturbed at room temperature, then at 4 °C, to promote crystal growth.
-
-
Trituration Protocol (for Oily Products):
-
Place the crude oil in a flask.
-
Add a small volume of a weak polar or non-polar solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., n-hexane, n-pentane, or diethyl ether).[13][14]
-
Using a spatula, scratch the inside of the flask and vigorously stir or swirl the mixture. The oil may slowly solidify into a white or off-white powder.
-
Continue stirring for 1-2 hours at room temperature.
-
-
Isolation:
-
Filter the resulting solid using a Büchner funnel.
-
Wash the solid cake with a small amount of the cold trituration solvent.
-
Dry the purified solid product under vacuum.
-
Protocol 3: Vacuum Distillation
Given the compound's high predicted boiling point (~299 °C), distillation at atmospheric pressure would lead to decomposition.[16] Vacuum distillation lowers the boiling point to a safe temperature, making it an excellent choice for large-scale purification or for removing non-volatile or highly volatile impurities.[17][18]
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered, allowing for distillation at temperatures that do not cause thermal degradation.[19]
Caption: Schematic of a vacuum distillation apparatus.
Detailed Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus as shown above. Ensure all glassware is free of cracks or star fractures. Use minimal vacuum grease on all ground glass joints to ensure a good seal.
-
Place a stir bar in the distilling flask and charge it with the crude oil (do not fill more than half-full).
-
-
System Evacuation:
-
Turn on the stirrer to ensure smooth boiling later.
-
Slowly and carefully apply the vacuum. The crude material may bubble vigorously as residual solvents are removed.
-
Allow the system to reach the desired vacuum level (e.g., 0.5-1.0 mmHg).
-
-
Heating and Distillation:
-
Once the vacuum is stable and bubbling has ceased, begin heating the distilling flask with a heating mantle or oil bath.
-
Heat gradually until the liquid begins to boil and a ring of condensate starts to rise up the distillation head.
-
Collect any low-boiling impurities as a "forerun" in the first receiving flask.
-
When the temperature at the thermometer stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable temperature and the pressure; this is the boiling point under vacuum.[19]
-
-
Shutdown:
-
Once the distillation is complete (e.g., temperature drops or charring begins in the pot), remove the heat source first.
-
Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure. Never vent a hot system.
-
Isolate the purified product from the receiving flask.
-
Table 3: Estimated Boiling Point vs. Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) |
|---|---|
| 760 (Atmospheric) | ~299 (Decomposition likely) |
| 10 | ~150 - 170 |
| 1.0 | ~110 - 130 |
| 0.5 | ~95 - 115 |
Note: These are estimates based on nomographs and may vary. Experimental determination is required.
Conclusion
The successful purification of this compound is critical for its use in research and development. The inherent basicity of the molecule requires a departure from standard purification protocols. By understanding the underlying chemical interactions, scientists can choose the most effective strategy. For complex mixtures, chromatography with a modified mobile phase or an amine-functionalized column offers the best resolution. For final polishing of a relatively pure oil, crystallization or trituration can yield a high-purity, solid product. For large-scale work, vacuum distillation provides an efficient and scalable method. The protocols and principles outlined in this guide provide a robust framework for obtaining this valuable building block with the high purity required for demanding synthetic applications.
References
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage BLOG. [Link]
-
ChemWhat. (2026). This compound CAS#: 1289385-02-9. ChemWhat. [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Appchem. (n.d.). (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1. Appchem. [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Cheresources.com. [Link]
-
Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Busch Finland. [Link]
-
H.S. Martin. (2025, April 4). Vacuum Distillation System. H.S. Martin. [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Wikipedia. [Link]
-
Edelmann, F. T. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]
-
Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]
-
Supplementary Information. (n.d.). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: Handling and Storage of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Introduction
tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a bifunctional molecule featuring a pyrrolidine ring, a common scaffold in medicinal chemistry, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development. The pyrrolidine moiety offers a rigid, three-dimensional framework, while the Boc-protected amine allows for selective chemical transformations. The ethylamino side chain provides a point for further functionalization.
Understanding the chemical nature of this compound is paramount for its safe handling and effective use. The presence of the pyrrolidine core suggests that researchers should observe precautions similar to those for pyrrolidine itself, which is a flammable and corrosive substance.[1][2][3][4] The Boc protecting group, on the other hand, is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5][6][7][8][9] This dual nature dictates the specific handling and storage protocols outlined in this guide.
These application notes are intended for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the compound's properties, detailed protocols for its safe handling and storage, and insights into its chemical reactivity to ensure experimental success and laboratory safety.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. While specific experimental data for this exact molecule is not widely published, the properties can be inferred from its structural components.
| Property | Value | Source/Comment |
| CAS Number | 1289385-02-9 | [10] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [10] |
| Molecular Weight | 228.33 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Density | ~0.993 g/cm³ | [10] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | Inferred from structure |
| Reactivity | Sensitive to strong acids. The pyrrolidine nitrogen can be nucleophilic. | [5][7] |
Health and Safety Information
The primary hazards associated with this compound are derived from its pyrrolidine core. Pyrrolidine is classified as a flammable, corrosive, and toxic substance.[1][2][3][11] Therefore, this derivative should be handled with appropriate care.
GHS Hazard Statements (Anticipated):
-
H226: Flammable liquid and vapor.
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements (Anticipated):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Handling Protocols
Personal Protective Equipment (PPE)
Due to the anticipated corrosive and toxic nature of the compound, a stringent PPE policy is mandatory.
Dispensing and Weighing
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Inert Atmosphere: While not strictly required for routine handling, for long-term storage or sensitive reactions, dispensing under an inert atmosphere (e.g., nitrogen or argon) can prevent potential degradation from atmospheric moisture and carbon dioxide.
-
Weighing: If the compound is a liquid, measure by volume using a calibrated pipette or syringe. If it is a solid, weigh it in a tared, sealed container.
-
Static Discharge: For larger quantities, ensure all equipment is properly grounded to prevent ignition from static electricity.[2][11]
Spill and Emergency Procedures
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[4][11]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
If safe to do so, contain the spill to prevent it from entering drains.[3]
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
-
Storage Guidelines
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | Minimizes potential degradation and vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against slow oxidation and reaction with atmospheric CO₂. |
| Container | Tightly sealed, chemical-resistant container (e.g., amber glass bottle with a PTFE-lined cap). | Prevents leakage and contamination.[1][11] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and sources of ignition.[1][2][4] | The Boc group is acid-labile, and the pyrrolidine ring can be oxidized. The compound is flammable. |
| Storage Area | Store in a well-ventilated, designated area for flammable and corrosive chemicals.[1][2] | Ensures proper segregation and safety. |
Synthetic Applications and Reactivity
The utility of this compound lies in the orthogonal reactivity of its functional groups.
Protocol: Boc Group Deprotection
The Boc group is readily removed under acidic conditions to yield the free secondary amine.[5][6][8]
Reagents and Equipment:
-
This compound
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in DCM (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) or an excess of 4M HCl in Dioxane. Caution: Gas evolution (CO₂) will occur.[9] Ensure the system is not closed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol: N-Alkylation of the Side Chain
The ethylamino group can be further functionalized, for example, through reductive amination.
Reagents and Equipment:
-
This compound
-
An aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) and the aldehyde/ketone (1.1 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add STAB (1.5 equivalents) portion-wise. Caution: Monitor for gas evolution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a versatile building block for chemical synthesis. Its effective and safe use hinges on a thorough understanding of its dual chemical nature: the inherent hazards of the pyrrolidine core and the specific reactivity of the Boc-protected amine. By adhering to the stringent handling, storage, and experimental protocols detailed in these notes, researchers can mitigate risks and achieve reliable, reproducible results in their synthetic endeavors. Always consult the most recent Safety Data Sheet (SDS) from your supplier and follow all institutional safety guidelines.
References
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry (2018). Available at: [Link]
-
This compound CAS#: 1289385-02-9 • ChemWhat. Available at: [Link]
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Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. Available at: [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Available at: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]
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Application Notes & Protocols: Experimental Design for tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing experimental parameters for the novel compound, tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. Due to the limited publicly available data on the specific biological activity of this molecule, this document outlines a foundational strategy for determining appropriate dosage and concentration ranges for in vitro and in vivo studies. The protocols herein are based on established principles of preclinical drug development for novel chemical entities, with a focus on the well-recognized potential of the pyrrolidine scaffold in medicinal chemistry.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyrrolidine ring, a structural motif of significant interest in drug discovery. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold found in a wide array of biologically active compounds due to its ability to explore pharmacophore space effectively.[1][2][3] The non-planar nature of the pyrrolidine ring provides three-dimensional diversity, which can be crucial for specific interactions with biological targets.[1][2][3]
The subject molecule is characterized by a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an ethylaminomethyl substituent at the 2-position. The Boc group generally enhances lipophilicity and can be strategically removed during synthetic schemes, while the ethylaminomethyl group provides a basic nitrogen center that can participate in hydrogen bonding, a key interaction in many ligand-receptor binding events.[4][5]
Chemical Structure and Properties:
| Property | Value | Source |
| CAS Number | 1289385-02-9 | [6] |
| Molecular Formula | C12H24N2O2 | [6][7][8] |
| Molecular Weight | 228.33 g/mol | [7][8] |
| Appearance | Varies (typically an oil or solid) | Supplier Dependent |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Aqueous solubility may be limited. | General Chemical Principles |
Strategic Workflow for Experimental Design
Given the novelty of this compound, a systematic, multi-stage approach is essential to determine its biological activity and effective concentration range. The following workflow is recommended:
Caption: A strategic workflow for the experimental evaluation of a novel compound.
Phase 1: Foundational Assessment
Compound Purity and Integrity
Before initiating any biological experiments, it is crucial to verify the identity and purity of this compound.
Protocol:
-
Identity Verification: Confirm the molecular weight via Mass Spectrometry (MS) and structure via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). A purity of >95% is recommended for initial studies.
Solubility and Stability
Accurate determination of the compound's solubility is critical for preparing stock solutions and ensuring consistent concentrations in assays.
Protocol: Stock Solution Preparation
-
Primary Solvent Selection: Due to its chemical structure, Dimethyl Sulfoxide (DMSO) is a recommended primary solvent.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure:
-
Accurately weigh the compound.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Gently vortex and/or sonicate until the compound is fully dissolved.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol: Aqueous Stability Assessment
-
Dilution: Dilute the DMSO stock solution into the intended aqueous assay buffer at the highest final concentration to be tested.
-
Observation: Visually inspect for any precipitation immediately and after incubation under assay conditions (e.g., 24, 48, 72 hours at 37°C).
-
Quantification (Optional): Analyze the concentration of the compound in the aqueous solution over time using HPLC to assess degradation.
Preliminary Cytotoxicity Screening
A general cytotoxicity assay is essential to establish a non-toxic concentration range for subsequent cell-based assays.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a relevant, robust cell line (e.g., HEK293, HeLa, or a panel of cancer cell lines) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A broad concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).
-
-
Incubation: Incubate the cells with the compound for a relevant duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to estimate the CC50 (Concentration that causes 50% cytotoxicity).
Phase 2: In Vitro Target Identification and Dose-Response
Based on the structural alerts from the pyrrolidine scaffold, this compound could potentially target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), or ion channels.
Broad Panel Screening
To identify potential biological targets, consider screening the compound against commercially available panels of common drug targets. This can provide initial "hits" for further investigation.
Target-Specific Bioassays
Once a potential target or biological pathway is identified, specific in vitro assays should be employed to validate the activity and determine the potency.[9][10]
Example Protocol: Kinase Inhibition Assay (Hypothetical Target)
-
Assay Principle: Utilize a biochemical assay format, such as an ADP-Glo™ or LanthaScreen™ assay, which measures the activity of a specific kinase.
-
Reagents: Kinase enzyme, substrate, ATP, and the detection reagents.
-
Compound Dilution: Prepare a serial dilution of this compound, typically starting from the highest non-toxic concentration determined in the cytotoxicity assay.
-
Assay Procedure:
-
Add the kinase, substrate, and compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Plot the inhibition data against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Phase 3: In Vivo Dosing and Concentration Considerations
Should in vitro studies reveal promising activity, the next logical step is to evaluate the compound in an animal model.
Determining a Starting Dose
For a novel compound with no prior in vivo data, a dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD).[11]
General Approaches to Selecting a Starting Dose:
-
Literature Review: Search for in vivo data on compounds with similar structures or mechanisms of action.[11][12]
-
In Vitro Data Extrapolation: While not a direct conversion, potent in vitro activity (e.g., low micromolar or nanomolar IC50) may suggest starting with lower doses in vivo.[11]
-
Dose Escalation Studies: This is the most reliable method in the absence of prior data.[11]
Protocol: Acute MTD Study in Rodents
-
Animal Model: Select a single rodent species (e.g., mice or rats). Use a small group of animals per dose (e.g., 3-5 per sex).
-
Dose Selection: Choose a range of doses on a logarithmic scale (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.
-
Route of Administration: The route should be relevant to the intended therapeutic use (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). The bioavailability can vary significantly with the route of administration.[12]
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and then daily for up to 14 days). Record changes in weight, behavior, and any adverse effects.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Pharmacokinetic (PK) Studies
Once a safe dose range is established, a PK study can be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is vital for designing effective dosing schedules in efficacy studies.
Safety and Handling
As with any novel chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[13]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[13][14] If inhaled, move to fresh air.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The protocols and guidelines presented here offer a structured approach to investigating the biological activity of this compound. By systematically progressing from foundational assessments to detailed in vitro and in vivo studies, researchers can effectively determine the appropriate dosage and concentration for this novel compound, unlocking its potential therapeutic value.
References
-
D'Andrea, P., & Nencioni, L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
U.S. National Library of Medicine. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 1289385-02-9. [Link]
-
PubChem. (n.d.). (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. [Link]
-
U.S. National Library of Medicine. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]
-
Venn Life Sciences. (n.d.). Safe starting dose in a First-in-Human trial: When & How to Prepare? [Link]
-
ResearchGate. (2023). How do you find out starting doses for pharmacokinetic studies of a novel CNS drug? [Link]
-
Dovepress. (2016). Determination of the starting dose in the first-in-human clinical trial. [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. [Link]
-
Capot Chemical. (n.d.). MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate. [Link]
-
JoVE. (2022). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. [Link]
-
ResearchGate. (2021). How to determine the dosage of in vivo study? [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]
-
ResearchGate. (2003). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
-
PubChem. (n.d.). tert-butyl (2S)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate. [Link]
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The Versatile Role of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate in Medicinal Chemistry: A Guide for Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in numerous FDA-approved therapeutics and its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Among the vast arsenal of pyrrolidinic building blocks, tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate stands out as a particularly valuable intermediate. Its unique structural features—a Boc-protected pyrrolidine nitrogen, a chiral center at the 2-position, and a reactive secondary amine—offer medicinal chemists a versatile platform for constructing complex molecular architectures targeting a range of diseases.
This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and β3-adrenergic receptor agonists for conditions such as overactive bladder. We will delve into the synthetic rationale, provide detailed experimental protocols, and present data that underscore the compound's significance in drug discovery.
Physicochemical Properties and Synthetic Access
The utility of this building block is rooted in its well-defined stereochemistry and the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen to a variety of reaction conditions, allowing for selective manipulation of the ethylamino side chain. This protecting group can be readily removed under acidic conditions in the final stages of a synthetic sequence.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | Colorless to pale yellow oil |
| Chirality | Available as (R) and (S) enantiomers |
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors like N-Boc-L-proline or N-Boc-D-proline, allowing access to either enantiomer. A common synthetic strategy involves the reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or mesylate), and subsequent displacement with ethylamine. An alternative and often more efficient route is the reductive amination of the corresponding aldehyde, tert-butyl 2-formylpyrrolidine-1-carboxylate, with ethylamine. This latter method is favored for its operational simplicity and generally high yields.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the development of oral anti-diabetic agents.[4][5]
The pyrrolidine moiety is a key pharmacophoric element in many potent and selective DPP-IV inhibitors, where it often mimics the proline residue of the natural substrates.[3] The ethylamino group of this compound serves as a critical handle for coupling with other fragments of the target inhibitor.
A notable example of a DPP-IV inhibitor that can be synthesized from this building block is PF-734200.[1] The synthesis involves the formation of an amide bond between the secondary amine of the pyrrolidine derivative and a suitable carboxylic acid partner.
Figure 1: General workflow for the synthesis of a DPP-IV inhibitor.
Protocol 1: Synthesis of a DPP-IV Inhibitor Precursor via Amide Coupling
This protocol describes a general procedure for the amide coupling of (S)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate with a representative carboxylic acid.
Materials:
-
(S)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
-
Carboxylic acid of interest (e.g., a substituted benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq), HOBt (1.1 eq), and DIEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (S)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc protected DPP-IV inhibitor precursor.
Expected Outcome:
The expected product is the N-Boc protected amide. Yields for this type of coupling reaction are typically in the range of 70-90%, depending on the specific substrates used.
Causality of Experimental Choices:
-
HATU and HOBt are used as coupling reagents to form a highly reactive activated ester of the carboxylic acid, which readily reacts with the secondary amine of the pyrrolidine derivative to form the amide bond with minimal racemization.[6][7]
-
DIEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the protonated amine, driving the reaction to completion.[6]
-
Anhydrous DMF is chosen as the solvent due to its high polarity, which effectively dissolves the reactants and reagents, and its aprotic nature, which prevents interference with the coupling reaction.
Application in the Synthesis of β3-Adrenergic Receptor Agonists
β3-adrenergic receptors are predominantly found in adipose tissue and the detrusor muscle of the bladder.[8] Agonists of this receptor have therapeutic potential for the treatment of obesity, type 2 diabetes, and overactive bladder.[8][9] The design of selective β3-agonists often incorporates a chiral amino alcohol moiety, and the pyrrolidine ring can serve as a constrained and stereochemically defined scaffold for this pharmacophore.
The (R)-enantiomer of this compound is a key intermediate in the synthesis of novel β3-adrenergic receptor agonists.[8] The synthetic strategy typically involves the deprotection of the Boc group, followed by coupling with an appropriate electrophile, or direct elaboration of the ethylamino side chain.
Figure 2: Simplified signaling pathway of a β3-adrenergic receptor agonist.
Protocol 2: Boc-Deprotection and Subsequent Reductive Amination
This protocol outlines the removal of the Boc protecting group and a subsequent reductive amination to introduce further complexity, a common sequence in the synthesis of β3-adrenergic receptor agonists.
Materials:
-
N-Boc protected pyrrolidine derivative (from Protocol 1 or other synthesis)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Boc Deprotection
-
Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine salt is often used directly in the next step.
Part B: Reductive Amination
-
Dissolve the crude amine salt from Part A in a suitable solvent such as DCM or 1,2-dichloroethane.
-
Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-16 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain the desired substituted pyrrolidine derivative.
Self-Validation and Trustworthiness of Protocols:
The protocols provided are based on well-established and widely utilized synthetic transformations in medicinal chemistry. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC and LC-MS, ensuring that each step proceeds to completion before moving to the next. The purification by column chromatography allows for the isolation of the desired product with high purity, which can be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a high-value chiral building block that provides a reliable and versatile entry point for the synthesis of complex, biologically active molecules. Its application in the development of DPP-IV inhibitors and β3-adrenergic receptor agonists highlights its importance in addressing significant therapeutic needs. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to effectively utilize this key intermediate in their synthetic endeavors, ultimately accelerating the development of new medicines.
References
-
Ahmed S. Mehanna. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Retrieved from [Link]
- Novel pyrrolidine derived beta 3 adrenergic receptor agonists. (2011). Google Patents.
-
Coumar, M. S., et al. (2007). 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes. Bioorganic & Medicinal Chemistry Letters, 17(5), 1274-9. Retrieved from [Link]
-
Dimitrova, M., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5486. Retrieved from [Link]
-
Persson, T. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Retrieved from [Link]
-
Kim, D., et al. (2005). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of Medicinal Chemistry, 48(1), 141-51. Retrieved from [Link]
-
de Oliveira, R. J., et al. (2021). Synthesis of the β 3 -Adrenergic Receptor Agonist Solabegron and Analogous N -(2-Ethylamino)-β-amino Alcohols from O -Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. ResearchGate. Retrieved from [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
-
Fisher, M. H., et al. (2007). Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 17(16), 4670-7. Retrieved from [Link]
-
Edmondson, S. D., et al. (2011). The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists. ResearchGate. Retrieved from [Link]
-
Mathew, J., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(1), 188-195. Retrieved from [Link]
-
Öcal, N., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 27(1), 247. Retrieved from [Link]
- Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester. (2015). Google Patents.
-
Sharma, A., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. University of Pennsylvania. Retrieved from [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Kulkarni, V. M., et al. (2001). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Arzneimittelforschung, 51(7), 545-50. Retrieved from [Link]
-
Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(5), 417-424. Retrieved from [Link]
-
Grigor'ev, I. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 566. Retrieved from [Link]
-
Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. WO2011025774A1 - Novel pyrrolidine derived beta 3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of potent and selective beta3 adrenergic receptor agonists containing heterobiaryl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Welcome to the dedicated technical support guide for the synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we will address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and efficient method is the one-pot reductive amination of N-Boc-L-prolinal (tert-butyl 2-formylpyrrolidine-1-carboxylate) with ethylamine. This reaction is typically mediated by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.
Q2: Why is Sodium Triacetoxyborohydride (STAB) the preferred reducing agent for this reaction?
Sodium triacetoxyborohydride (STAB) is particularly effective for several reasons. Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the starting aldehyde before the imine is formed. Its mild and selective nature minimizes the formation of the corresponding alcohol byproduct. Furthermore, the reaction can be carried out in a single pot without the need for strict pH control, which is often required for reagents like sodium cyanoborohydride.
Q3: What are the critical parameters that influence the reaction yield and purity?
Several factors can significantly impact the outcome of this synthesis:
-
Purity of the Starting Aldehyde: N-Boc-L-prolinal is prone to racemization and degradation upon storage. Using freshly prepared or high-purity aldehyde is crucial for achieving high yields.
-
Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents that work well for this reaction. The choice of solvent can affect the solubility of the reagents and intermediates.
-
Stoichiometry of Reagents: The molar ratio of the aldehyde, amine, and reducing agent should be carefully controlled to prevent side reactions and ensure complete conversion.
-
Temperature and Reaction Time: The reaction is typically run at room temperature. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and avoid the formation of impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Degraded Starting Aldehyde | N-Boc-L-prolinal can degrade over time. Solution: Verify the purity of the aldehyde by ¹H NMR before use. If necessary, purify the aldehyde by column chromatography or use a freshly prepared batch. |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride is hygroscopic and can lose its activity if not stored properly. Solution: Use a fresh bottle of STAB or a newly opened container. Ensure it is stored in a desiccator. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to an incomplete reaction. Solution: Carefully calculate and measure the amounts of the aldehyde, ethylamine, and STAB. A slight excess of the amine and reducing agent (1.2-1.5 equivalents) is often beneficial. |
Issue 2: Presence of a Major Side Product (Alcohol Byproduct)
| Potential Cause | Troubleshooting Steps & Explanation |
| Premature Aldehyde Reduction | If a less selective reducing agent is used or if the reaction conditions are not optimal, the aldehyde can be reduced to tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Solution: Ensure that STAB is used as the reducing agent. Add the reducing agent after the aldehyde and amine have had sufficient time to form the iminium ion intermediate (typically 30-60 minutes). |
Issue 3: Formation of a Dimeric Impurity
| Potential Cause | Troubleshooting Steps & Explanation |
| Self-Condensation of the Aldehyde | Under certain conditions, the aldehyde can react with itself. Solution: Maintain a sufficient concentration of ethylamine in the reaction mixture to favor the formation of the desired imine. Adding the aldehyde slowly to a solution of the amine can also minimize this side reaction. |
Experimental Workflow and Protocols
Here we present a generalized workflow and a detailed experimental protocol for the synthesis.
Overall Reaction Workflow
Caption: Reaction workflow for reductive amination.
Detailed Optimized Protocol
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-L-prolinal (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.1 M).
-
Amine Addition: Add a solution of ethylamine (1.2 eq, typically a 2.0 M solution in THF) to the flask.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Data Summary: Choice of Reducing Agent
The choice of reducing agent is critical for the success of the reductive amination. The table below compares common reducing agents for this transformation.
| Reducing Agent | Typical Solvent | pH Requirement | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE | None | High selectivity, mild conditions, one-pot procedure. | Hygroscopic, relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Acidic (pH 5-6) | Effective for a wide range of substrates. | Toxic cyanide byproduct, requires pH control. |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Neutral/Basic | Inexpensive, readily available. | Can reduce the aldehyde directly, requires separate imine formation step. |
Troubleshooting Decision Tree
If your reaction is not performing as expected, use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yield.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
troubleshooting "tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate" synthesis side reactions
Welcome to the technical support resource for the synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important building block. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.
The synthesis of this target molecule is most commonly achieved via a reductive amination reaction between an N-Boc protected prolinal derivative and ethylamine. While conceptually straightforward, this transformation is susceptible to several side reactions that can complicate purification and significantly reduce yields. This guide will help you navigate these issues effectively.
Core Synthesis Pathway: Reductive Amination
The primary route involves the reaction of (S)- or (R)-tert-butyl 2-formylpyrrolidine-1-carboxylate with ethylamine to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ by a selective hydride agent like sodium triacetoxyborohydride (STAB).
Figure 1: General workflow for the reductive amination synthesis.
Troubleshooting Guide & Frequently Asked Questions
Question 1: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of unreacted tert-butyl 2-formylpyrrolidine-1-carboxylate. What are the likely causes?
Answer: This is a common issue that typically points to problems with the reagents or reaction conditions. Let's break down the potential culprits:
-
Poor Quality or Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for its mildness and selectivity.[1] However, it is highly sensitive to moisture. If it has been improperly stored or handled, its reducing power will be diminished.
-
Incorrect Stoichiometry: An insufficient amount of the reducing agent will naturally lead to an incomplete reaction. While a slight excess (1.2-1.5 equivalents) is standard, ensure your calculations and weighing are accurate.
-
Suboptimal pH: Imine formation is the rate-limiting step and is catalyzed by mild acid.[4] However, if the medium is too acidic, the ethylamine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.
-
Expert Tip: Often, a small amount of acetic acid (catalytic or up to 1 equivalent) is added to facilitate iminium ion formation, which is reduced much faster than the neutral imine.[1] If you are not adding acid, the reaction may be sluggish.
-
-
Low Temperature or Insufficient Time: While the reaction is typically run at room temperature, low ambient temperatures can slow the rate of imine formation. Ensure the reaction has been allowed to proceed for a sufficient duration (typically 4-18 hours).
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use 1.2–1.5 eq. of fresh, dry NaBH(OAc)₃ (STAB). | Ensures complete reduction; STAB is moisture-sensitive.[2][3] |
| Solvent | Anhydrous DCM, DCE, or THF. | STAB is incompatible with protic solvents like methanol.[2] |
| Amine | Use 1.5–3.0 eq. of ethylamine. | A larger excess shifts the equilibrium towards imine formation. |
| Acid Catalyst | Optional: 0.1–1.0 eq. of acetic acid. | Catalyzes imine/iminium formation for faster reduction.[1] |
| Temperature | 20–25 °C (Room Temperature). | Balances reaction rate and stability of reactants. |
| Time | 4–18 hours. | Monitor by TLC or LC-MS for completion. |
Question 2: I've isolated a major impurity with a higher molecular weight than my product. MS analysis suggests it's a tertiary amine. How did this form and how can I prevent it?
Answer: You are likely observing the formation of a tertiary amine, a classic side product in reductive aminations where the desired secondary amine product acts as a nucleophile itself.[5][6]
Mechanism of Side Reaction: The this compound product is a secondary amine and can react with a second molecule of the starting aldehyde (Boc-prolinal) to form a new iminium ion. This is then reduced by STAB to yield the bulky tertiary amine impurity.
Figure 2: Pathway for the formation of the tertiary amine side product.
Prevention Strategies:
-
Increase Excess of Ethylamine: Using a larger excess of ethylamine (e.g., 3-5 equivalents) will statistically favor its reaction with the aldehyde over the reaction of the bulkier, less concentrated secondary amine product.
-
Control Order of Addition: Slowly adding the aldehyde to a mixture of the ethylamine and the reducing agent can help maintain a low concentration of the aldehyde, minimizing the chance for the secondary amine product to react with it.
-
One-Pot Tandem Boc-Protection: A highly effective strategy involves trapping the secondary amine product in situ. After the reductive amination is complete, add Di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. This will protect the newly formed secondary amine, rendering it non-nucleophilic and preventing any further reaction.[7] This method is particularly useful when the secondary amine is difficult to separate from the tertiary amine impurity.
Question 3: My product is contaminated with tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Why is my aldehyde being reduced?
Answer: The presence of the corresponding alcohol indicates that the reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine/iminium intermediate. While STAB is known for its high selectivity, this can occur under certain conditions.
-
Mechanism: Hydride reagents can reduce the carbonyl group of an aldehyde to a primary alcohol. STAB is designed to reduce the protonated iminium ion much faster than it reduces a neutral aldehyde.[1][8] However, if conditions favor aldehyde reduction, this side reaction will occur.
-
Cause: The most common cause is a reaction medium that is too acidic. While some acid catalyzes imine formation, strong acidic conditions can protonate the aldehyde's carbonyl oxygen, activating it towards hydride attack and increasing its rate of reduction to a level competitive with iminium ion reduction.[6]
Troubleshooting Steps:
-
Control pH: If you are adding acetic acid, ensure it is a controlled amount. You want the pH to be weakly acidic (typically in the 5-7 range), not strongly acidic.[4]
-
Order of Addition: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow the imine equilibrium to establish before adding the reducing agent. This ensures there is a sufficient concentration of the desired intermediate for the STAB to act upon immediately.
-
Reagent Choice: Confirm you are using STAB or sodium cyanoborohydride (NaBH₃CN), not the more powerful and less selective sodium borohydride (NaBH₄), which will readily reduce aldehydes.[6][8]
Question 4: I'm struggling with the final purification. The product streaks badly on my silica gel column. What is the best way to purify this amine?
Answer: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape, tailing, and sometimes irreversible binding.
Purification Recommendations:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while neutral impurities (like the starting aldehyde or alcohol side product) remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH, NaHCO₃) to pH > 10.
-
Extract the deprotonated, now organic-soluble, amine back into an organic solvent.
-
Drying and evaporating this final organic layer will yield a much purer product.
-
-
Modified Column Chromatography: If chromatography is still necessary:
-
Deactivate the Silica: Add a small amount of a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-1% v/v). This base will compete for the acidic sites on the silica, allowing your product to elute with a much better peak shape.
-
Use a Different Stationary Phase: Basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using acetonitrile/water mobile phases (often with a formic acid or TFA modifier) can be very effective.
-
Experimental Protocol Example
Standard Protocol for Reductive Amination using STAB
-
To a solution of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add ethylamine (2.0 eq, often as a solution in THF or as a condensed gas).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-18 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as required using the methods described in Question 4.
References
-
Pearson. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agent. [Link]
-
YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
University of California, Irvine. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
"tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate" stability issues and degradation products
Welcome to the technical support guide for tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and troubleshoot common issues encountered during the handling, storage, and use of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a pyrrolidine ring, a secondary amine, and a tert-butoxycarbonyl (Boc) protecting group. The stability of this compound is primarily dictated by the lability of the Boc group under acidic conditions and the potential for oxidation of the secondary amine and the pyrrolidine ring. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C.[1] It is crucial to minimize exposure to moisture, light, and atmospheric oxygen. Amines, in general, are susceptible to absorbing moisture and carbon dioxide from the air, which can affect their purity and reactivity.
Q2: What are the initial signs of degradation I should look for?
A2: Visual indicators of degradation can include a change in color from a white or off-white solid to a yellowish or brownish hue. A change in the physical state, such as the material becoming gummy or oily, can also signify degradation. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to detect the presence of degradation products.
Q3: Is this compound stable in common organic solvents for short-term experimental use?
A3: For short-term use in reactions, the compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. However, prolonged storage in solution is not recommended. Protic solvents, especially acidic ones, will lead to the cleavage of the Boc group.[2] Even neutral protic solvents like methanol, over extended periods, can potentially facilitate slow degradation. It is best practice to prepare solutions fresh for each experiment.
Q4: Can I use this compound directly after prolonged storage without purity re-assessment?
A4: It is strongly advised to re-assess the purity of the compound if it has been stored for an extended period, especially if the storage conditions were not ideal. A simple purity check by LC-MS or NMR can prevent the use of degraded material, which could lead to failed reactions, low yields, and difficulty in product purification.
Troubleshooting Guide
Issue 1: Low or no yield in a reaction where the compound is a starting material.
-
Potential Cause 1: Degradation of the starting material. The most common cause of reaction failure is the degradation of the starting material. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group, resulting in the formation of the free diamine.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, verify the purity of your this compound using LC-MS or ¹H NMR. In the ¹H NMR spectrum, the presence of a singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group is a key indicator of the intact Boc group.[3] Its diminished integration or absence suggests deprotection.
-
Check for Deprotected Impurity: In the LC-MS analysis, look for a peak corresponding to the mass of the deprotected compound (2-(ethylaminomethyl)pyrrolidine).
-
Use Fresh Material: If degradation is confirmed, use a fresh, unopened batch of the compound or re-purify the existing stock if possible.
-
Issue 2: Appearance of unexpected spots on a TLC plate during reaction monitoring.
-
Potential Cause 1: On-plate degradation. If the TLC is run with an acidic mobile phase, the Boc group can be cleaved on the silica plate, leading to a new, more polar spot corresponding to the deprotected amine.
-
Potential Cause 2: Presence of impurities in the starting material. The unexpected spots could be degradation products that were already present in the starting material.
-
Troubleshooting Steps:
-
Neutralize Mobile Phase: If using an acidic mobile phase, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent on-plate deprotection.
-
Analyze Starting Material: Run a TLC of the starting material alone to confirm if the impurities are present from the beginning.
-
Characterize Byproducts: If the unexpected spots persist, consider isolating them for characterization by LC-MS or NMR to identify the degradation products.
-
Issue 3: Inconsistent reaction outcomes.
-
Potential Cause: Variable quality of the starting material. If the compound is sourced from different vendors or from different batches from the same vendor, there could be variations in purity and the level of degradation.
-
Troubleshooting Steps:
-
Standardize Purity Assessment: Implement a standard analytical protocol (like the LC-MS method detailed below) to qualify all incoming batches of the material.
-
Ensure Proper Storage: Strictly adhere to the recommended storage conditions for all batches to minimize batch-to-batch variation due to degradation over time.
-
Potential Degradation Pathways
The stability of this compound can be compromised under various conditions, leading to the formation of specific degradation products. Understanding these pathways is key to preventing and diagnosing issues.
Acid-Catalyzed Deprotection (Hydrolysis)
This is the most significant and common degradation pathway. The Boc group is highly susceptible to cleavage under acidic conditions.[2]
-
Conditions: Presence of strong acids (e.g., TFA, HCl) or even milder acidic conditions over time.
-
Mechanism: The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, and the formation of the free diamine.
-
Primary Degradation Product: 2-((ethylamino)methyl)pyrrolidine.
Caption: Acid-catalyzed degradation of the parent compound.
Oxidative Degradation
The secondary amine and the pyrrolidine ring are susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.
-
Conditions: Exposure to atmospheric oxygen, peroxides (e.g., hydrogen peroxide), or other oxidizing agents.
-
Potential Degradation Products:
Caption: Potential oxidative degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade the compound under controlled conditions to identify potential degradation products.
Objective: To identify the degradation products under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Dilute with methanol to an appropriate concentration for LC-MS analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute with methanol to an appropriate concentration for LC-MS analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Dilute with methanol to an appropriate concentration for LC-MS analysis.
-
-
Control Sample: Keep 1 mL of the stock solution at room temperature as a control.
-
LC-MS Analysis: Analyze all samples by LC-MS to identify the parent compound and any new peaks corresponding to degradation products.
Caption: Workflow for the forced degradation study.
Protocol 2: LC-MS Method for Purity Assessment
This protocol provides a general-purpose LC-MS method for the routine purity assessment of this compound.
Objective: To determine the purity of the compound and detect the presence of the primary deprotection product.
Instrumentation and Conditions:
| Parameter | Value |
| LC System | Standard HPLC or UPLC system |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| MS Detector | ESI positive mode |
| Scan Range | m/z 50 - 500 |
Sample Preparation:
-
Prepare a solution of the compound in methanol at a concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak area of the parent compound (Expected [M+H]⁺ = 229.19).
-
Search for the mass of the primary deprotection product (Expected [M+H]⁺ = 129.14).
-
Calculate the purity as the percentage of the parent peak area relative to the total peak area of all detected components.
References
-
Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. ResearchGate. Available at: [Link]
-
tert-Butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, PK01561E-2, 2023. Chem-On. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]
-
How to confirm BOC deprotection by TFA ? ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
N-Dealkylation of Amines. National Institutes of Health. Available at: [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Available at: [Link]
-
Interpretation of mass spectra. SlidePlayer. Available at: [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
Sources
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Enantioselectivity with tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this chiral diamine catalyst to achieve high levels of stereocontrol in their synthetic routes. As a derivative of the privileged pyrrolidine scaffold, this organocatalyst is instrumental in forming stereogenic centers with precision.[1][2]
This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome common challenges and maximize enantioselectivity in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the catalyst's function, mechanism, and application.
Q1: What is the primary mechanism of action for this catalyst?
This catalyst primarily operates through enamine catalysis . The secondary amine of the ethylamino group reacts with a carbonyl substrate (like a ketone or aldehyde) to form a transient, nucleophilic enamine. This enamine is a key intermediate, as the chiral pyrrolidine backbone creates a sterically defined environment. This chiral environment directs the subsequent attack on an electrophile, leading to the preferential formation of one enantiomer. After the bond-forming step, the catalyst is regenerated through hydrolysis, completing the catalytic cycle. Organocatalysis of this nature is a cornerstone of modern asymmetric synthesis for building C-C and C-heteroatom bonds.[3][4][5]
Caption: The enamine catalytic cycle for pyrrolidine-based catalysts.
Q2: For which reaction types is this catalyst most suitable?
Given its structure, this compound is highly effective for a range of transformations that proceed via an enamine intermediate. These include:
-
Asymmetric Michael Additions: The conjugate addition of ketones or aldehydes to α,β-unsaturated compounds like nitroolefins, enones, and enoates.
-
Asymmetric Aldol Reactions: The reaction between a ketone donor and an aldehyde acceptor.[6]
-
Asymmetric Mannich Reactions: The addition of an enolizable carbonyl compound to an imine.
The catalyst's performance is particularly notable in reactions where the secondary amine's basicity and the steric hindrance provided by the pyrrolidine and Boc groups can effectively control the facial selectivity of the enamine's approach to the electrophile.
Q3: How does the Boc protecting group influence the catalyst's performance?
The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves two critical functions:
-
Steric Shielding: It acts as a bulky directing group, contributing significantly to the chiral pocket of the catalyst. This steric hindrance helps to block one face of the enamine intermediate, forcing the electrophile to attack from the less hindered face, thereby enhancing enantioselectivity.
-
Modulation of Physical Properties: The Boc group increases the catalyst's solubility in common organic solvents and makes it more amenable to purification via standard chromatographic techniques.
However, it's important to be aware that the Boc group can be labile under strongly acidic conditions, which could lead to catalyst deactivation.
Section 2: Troubleshooting Guide for Low Enantioselectivity
Low or inconsistent enantiomeric excess (e.e.) is a frequent challenge in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving these issues.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q: We are observing low or inconsistent enantiomeric excess (e.e.). What are the most common causes?
A: Low enantioselectivity can stem from several factors. The primary areas to investigate are the purity of your reagents, the choice of solvent, the reaction temperature, and the presence of additives.[7] The inherent structure of your substrate also plays a significant role.
-
Reagent and Solvent Purity: This is the most common source of problems.
-
Water: Trace amounts of water can hydrolyze the enamine intermediate non-selectively, leading to racemic background reactions. Ensure all solvents are anhydrous and reagents are dry.
-
Acidic/Basic Impurities: These can interfere with the catalyst's function or promote non-catalyzed side reactions. Use freshly distilled solvents and purified substrates.
-
Catalyst Purity: Verify the enantiomeric purity of your catalyst batch. Even small amounts of the opposite enantiomer will directly reduce the final e.e. of the product.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Causality: Lowering the reaction temperature generally enhances enantioselectivity.[7] This is because the desired, lower-energy transition state is more heavily favored over the higher-energy transition state (leading to the minor enantiomer) as the thermal energy (kT) in the system decreases.
-
Recommendation: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C). Be aware that lower temperatures will decrease the reaction rate, requiring longer reaction times.[8]
-
Q: Can the choice of solvent dramatically impact the e.e.?
A: Absolutely. The solvent influences the stability and conformation of the transition states.
-
Causality: The solvent's polarity and its ability to form hydrogen bonds can alter the catalyst's conformation and the way it interacts with the substrate. A non-polar solvent might favor a more compact transition state, while a polar aprotic solvent could solvate charged intermediates differently.
-
Recommendation: A solvent screen is crucial during optimization. Start with common solvents used in organocatalysis and evaluate their impact.
| Solvent Type | Examples | Typical Effect on Enantioselectivity |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Often provides good to excellent e.e. by promoting a well-organized, compact transition state. |
| Aprotic Polar | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Can sometimes lower e.e. by competing for hydrogen bonding sites, but may be necessary for solubility.[9] |
| Protic | Alcohols (e.g., Isopropanol) | Generally avoided as they can interfere with enamine formation and participate in proton transfer, leading to racemic pathways. |
This table provides general trends observed in pyrrolidine-based catalysis; optimal solvent is system-dependent.
Q: Can additives be used to improve enantioselectivity?
A: Yes, additives, particularly Brønsted acids, are often used as co-catalysts in enamine catalysis.
-
Causality: A weak Brønsted acid (e.g., benzoic acid, acetic acid) can serve multiple roles. It can protonate the electrophile (like a nitroolefin), making it more reactive. It can also participate in the hydrogen-bonding network of the transition state assembly, further rigidifying the chiral environment and enhancing stereochemical communication.
-
Recommendation: If you are working with weakly reactive electrophiles or observing low conversion, consider adding a catalytic amount (10-20 mol%) of a weak acid. Screen different acids to find the optimal choice for your specific reaction.
Section 3: Experimental Protocol
This section provides a validated starting point for an asymmetric Michael addition reaction.
Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a self-validating system. Successful execution should yield a product with high enantiomeric excess, confirming the catalyst's activity and the integrity of the experimental setup.
Materials:
-
This compound (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Cyclohexanone (Nucleophile, freshly distilled)
-
Benzoic Acid (Additive)
-
Toluene (Anhydrous)
-
Standard glassware, dried in an oven overnight.
Procedure:
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution. Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Nucleophile Addition: Add cyclohexanone (1.0 mmol, 5.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature (or the desired optimization temperature). Monitor the progress by Thin-Layer Chromatography (TLC) until the trans-β-nitrostyrene is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) with an appropriate chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
References
- BenchChem. Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine.
- BenchChem.
- L. Pisani, G. R. Morales, L. G. Gagliardi, S. A. ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
- L. Pisani, G. R. Morales, L. G. Gagliardi, S. A. ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen.
- L. Pisani, G. R. Morales, L. G. Gagliardi, S. A. ResearchGate. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.
- P. I. Dalko, L. Moisan.
- M. Á. F. M. d. l. Á. C. S. M. D. C. A. C. PubMed Central. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
- A. Vega-Peñaloza, S. Paria. ACS Catalysis. Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
- A. Voituriez, A. P. P. C. ResearchGate. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate" catalyst deactivation and regeneration
Welcome to the technical support center for tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use, deactivation, and regeneration of this versatile organocatalyst. Our goal is to equip you with the knowledge to ensure the optimal performance and longevity of the catalyst in your asymmetric synthesis experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses common issues encountered during reactions catalyzed by this compound, providing systematic approaches to identify the root cause and implement effective solutions.
Issue 1: Diminished Catalytic Activity or Stalled Reaction
Symptoms: The reaction fails to proceed to completion, or the conversion rate is significantly lower than expected, even with extended reaction times.
Potential Causes and Diagnostic Steps:
-
Acid-Mediated Deactivation: The secondary amine, crucial for the catalytic cycle (e.g., enamine formation), can be protonated by acidic species in the reaction mixture. This forms an inactive ammonium salt, effectively removing the catalyst from the catalytic cycle.[1][2][3] Acidic impurities can originate from starting materials, solvents, or be generated as byproducts during the reaction.
-
Diagnosis: Carefully measure the pH of your crude reaction mixture. A pH below 7 suggests the presence of acidic species that could be deactivating your catalyst.
-
-
Inadequate Reaction Conditions: The reaction conditions may not be optimal for the specific substrates being used.
-
Diagnosis: Review the literature for similar transformations using this or analogous catalysts to ensure your solvent, temperature, and concentration are appropriate. Small-scale screening of these parameters is often a valuable exercise.[4]
-
-
Oxidative Degradation: The pyrrolidine ring can be susceptible to oxidative degradation, particularly in the presence of air or oxidizing agents, leading to inactive byproducts.[5][6][7]
-
Diagnosis: If the reaction mixture develops a significant color change (e.g., yellowing or darkening) that is not associated with the product, it could indicate oxidative degradation. Running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) can help diagnose this issue.
-
Solutions and Corrective Actions:
-
For Acid-Mediated Deactivation:
-
Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities. Pass solvents through a plug of basic alumina if necessary.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere to prevent the formation of acidic species from the degradation of solvents or reagents.
-
Non-Acidic Additives: If an additive is required, consider alternatives to acidic co-catalysts where possible.
-
-
For Suboptimal Conditions:
-
Systematic Optimization: Perform a systematic optimization of reaction parameters, including catalyst loading, temperature, and solvent.[4]
-
Issue 2: Poor or Inconsistent Enantioselectivity
Symptoms: The enantiomeric excess (ee) of the product is lower than reported values or fluctuates between batches.
Potential Causes and Diagnostic Steps:
-
Catalyst Purity and Integrity: The presence of impurities or partially degraded catalyst can lead to a decrease in enantioselectivity. The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids and can be cleaved, exposing the pyrrolidine nitrogen and altering the catalyst's chiral environment.[8]
-
Diagnosis: Verify the purity of your catalyst using techniques like NMR spectroscopy. The presence of unexpected signals could indicate degradation or impurities.
-
-
Water Content: Trace amounts of water can interfere with the catalytic cycle and negatively impact enantioselectivity.
-
Diagnosis: Ensure all glassware is rigorously dried and use anhydrous solvents.
-
-
Formation of Competing Catalytic Species: If the Boc group is partially cleaved, the resulting unprotected pyrrolidine can also act as a catalyst, but with different and likely lower enantioselectivity, leading to a mixture of products.
Solutions and Corrective Actions:
-
Ensure Catalyst Quality: Use a freshly opened bottle of the catalyst or purify it before use if there are concerns about its integrity.
-
Strictly Anhydrous Conditions: Dry solvents and reagents thoroughly. The use of molecular sieves can be beneficial.
-
Temperature Control: Enantioselective reactions are often highly sensitive to temperature. Ensure precise and consistent temperature control throughout the reaction.
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation.
Caption: Key deactivation pathways for the pyrrolidine-based catalyst.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound catalyst?
A1: The catalyst should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. This minimizes exposure to moisture and oxygen, which can lead to degradation.
Q2: Is the Boc protecting group stable under typical reaction conditions?
A2: The Boc group is generally stable to basic and nucleophilic conditions. However, it is labile to strong acids. Care should be taken to avoid acidic conditions during the reaction and workup to prevent unintended deprotection.[8] Thermal deprotection is also possible but typically requires high temperatures (above 100-150 °C).[9]
Q3: Can this catalyst be recovered and reused?
A3: Yes, with proper workup and regeneration, the catalyst can often be recovered and reused. However, a decrease in enantioselectivity upon reuse is sometimes observed if the catalyst is not thoroughly purified. Immobilizing the catalyst on a solid support is another strategy to improve recyclability.
Q4: What is the role of the secondary amine in the catalyst?
A4: The secondary amine is the primary catalytic center. In many reactions, such as Michael additions or aldol reactions, it reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile, and the catalyst is regenerated upon hydrolysis.
Q5: My reaction is clean, but the enantioselectivity is poor. What should I check first?
A5: First, verify the optical purity of your starting catalyst. If the catalyst itself has low enantiomeric purity, this will be reflected in the product. Next, ensure that the reaction is conducted under strictly anhydrous conditions, as water can negatively affect stereocontrol. Finally, re-evaluate the reaction temperature, as even small fluctuations can have a significant impact on enantioselectivity.
Catalyst Regeneration Protocol
If you suspect catalyst deactivation due to the formation of inactive ammonium salts, the following general protocol can be used for regeneration. This procedure aims to neutralize acidic species and remove them, thereby liberating the active, free-base form of the catalyst.
Workflow for Catalyst Regeneration
Caption: A step-by-step workflow for the regeneration of the catalyst.
Detailed Experimental Steps:
-
Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. If not already done, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product and catalyst into an organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Wash the organic layer with a mild aqueous basic solution, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃). This step is crucial for neutralizing any acidic species and converting the inactive ammonium salt back to the free amine form of the catalyst.[10]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and any remaining aqueous base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: At this stage, the crude residue contains your product and the regenerated catalyst. The catalyst can be separated from the product via silica gel column chromatography.
Note: The choice of eluent for chromatography will depend on the polarity of your product relative to the catalyst.
By following these guidelines, researchers can effectively troubleshoot common issues, prolong the life of their this compound catalyst, and achieve more consistent and reproducible results in their synthetic endeavors.
References
-
3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from [Link]
- Zhang, Y., et al. (2021). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry.
-
APL Services. (n.d.). Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]
- Refining Community. (2010).
- Lepaumier, H., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.
- Downs, G. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
- Voice, A. K. (2013).
-
UOP. (n.d.). Acid Gas Removal. Retrieved from [Link]
- Heuer, L., et al. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213. Washington, DC: U.S.
- BenchChem. (2025).
- Wennemers, H., et al. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions. Journal of the American Chemical Society.
- Gualandi, A., et al. (2023).
- ResearchGate. (2025).
- Afolabi, H. A., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
- Gunanathan, C., et al. (2021). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines.
- Shi, H., et al. (2021). Amine-based CO2 capture aided by acid-basic bifunctional catalyst: Advancement of amine regeneration using metal modified MCM-41.
- Miyamura, H., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- Anderson, N. G. (2012). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering.
- U.S. Department of Energy, Office of Scientific and Technical Information. (1954). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
- Bohrium. (n.d.). Catalytic regeneration of amine-based absorbents for CO 2 capture: The effect of acidic sites and accessibility.
- Shi, H., et al. (2014). Catalytic Solvent Regeneration Using Hot Water During Amine Based CO2 Capture Process. Energy Procedia.
- Barnett, A. J. (1945). Method for reactivating palladium catalysts. U.S. Patent No. 3,959,382. Washington, DC: U.S.
- Kim, J., et al. (2021).
- Wilson, L. C. (2001). Process for removal of quaternary ammonium salt. U.S. Patent No. 6,214,235. Washington, DC: U.S.
- Yoshikai, N., et al. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
- Córdova, A., et al. (2021).
- Deng, L., et al. (2006). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts.
- Maruoka, K., et al. (2018). Recent Developments in the Catalytic Enantioselective Sakurai Reaction.
- Shi, H., et al. (2014). Simplified apparatus for the regeneration process.
- ResearchGate. (n.d.).
- Macchioni, A., et al. (2021). Organometallic Catalysis Catches up with Enzymatic in the Regeneration of NADH.
- Wang, J., et al. (2011). The versatile roles of ammonium salt catalysts in enantioselective reduction and alkylation of α,β-unsaturated aldehydes: iminium catalysis, enamine catalysis and acid catalysis.
- Waser, M., et al. (2019). Ammonium Salt‐Catalyzed Ring‐Opening of Aryl‐Aziridines with β‐Keto Esters. Chemistry – A European Journal.
- Waser, M., et al. (2016). Bifunctional Ammonium Salt Catalyzed Asymmetric α-Hydroxylation of β-Ketoesters by Simultaneous Resolution of Oxaziridines. Chemistry – A European Journal.
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- 2. amines.com [amines.com]
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- 5. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
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- 9. researchgate.net [researchgate.net]
- 10. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
Technical Support Center: Synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. The following sections provide in-depth troubleshooting advice, address frequently encountered issues, and offer validated protocols to streamline your synthetic workflow. The synthesis, typically proceeding via reductive amination of a Boc-proline derivative, is a robust transformation, but subject to specific side reactions and purification challenges that this guide aims to resolve.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis, categorized by the stage of the experimental process.
Category 1: Reaction Initiation & Amide Formation
Question: My initial coupling reaction between Boc-L-proline and ethylamine is sluggish or incomplete. What are the likely causes?
Answer: Incomplete coupling is a frequent issue stemming from several factors:
-
Inadequate Activation of Carboxylic Acid: The carboxylic acid of Boc-L-proline must be activated to react with the weakly nucleophilic ethylamine. If you are using coupling reagents like EDC/HOBt or HATU, ensure they are fresh and anhydrous. Moisture can rapidly quench these reagents.
-
Base Stoichiometry: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the ethylamine salt (if using ethylamine HCl) and to scavenge the acid byproduct generated during the coupling reaction. Use at least 2.0-2.2 equivalents of base relative to the amine salt.
-
Solvent Choice: The zwitterionic nature of unprotected proline can cause solubility issues.[1] While Boc-protection mitigates this, ensuring all reagents are fully dissolved is key. Dichloromethane (DCM) or a mixture of DCM/DMF is typically effective.[2]
Question: I've observed a significant amount of a urea byproduct in my crude mixture after using EDC as a coupling agent. How can I prevent this and remove it?
Answer: The formation of N-acylurea is a known side reaction of carbodiimide-based couplings. It occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Prevention: The most effective way to suppress this side reaction is by using an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement, but highly reactive towards the amine.[2]
-
Removal: The N-acylurea byproduct is often poorly soluble in common organic solvents like DCM or ethyl acetate but can sometimes be removed by precipitation. An acidic wash (e.g., dilute HCl) during workup can also help by protonating the urea, increasing its aqueous solubility. If it co-elutes with your product, optimizing your chromatography gradient or switching to a different stationary phase may be necessary.
Category 2: Amide Reduction & Reductive Amination
Question: My reduction of the intermediate amide (tert-butyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate) with LiAlH₄ is giving low yields and a polar byproduct. What is happening?
Answer: The reduction of amides to amines with LiAlH₄ is a powerful but aggressive transformation.[3][4]
-
Incomplete Reduction: The most common issue is incomplete reduction, leaving unreacted amide starting material. Ensure you are using a sufficient excess of LiAlH₄ (typically 2-4 equivalents) and that the reaction is run under strictly anhydrous conditions, as moisture will consume the reagent. The reaction often requires heating (e.g., refluxing in THF) to go to completion.
-
Formation of Alcohol Byproduct: The polar byproduct is likely the corresponding amino alcohol, formed from the reduction of the Boc-proline ester itself if the reaction temperature is too high or if there's an issue with the amide formation step.
-
Work-up Procedure: The work-up for LiAlH₄ reactions is critical. A Fieser work-up (sequential, careful addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate. An emulsion during work-up can trap the product and significantly lower isolated yields.
Question: I am performing a one-pot reductive amination and see a significant amount of over-alkylation, resulting in a tertiary amine. How can I improve selectivity for the secondary amine?
Answer: Over-alkylation is a classic challenge in reductive amination, where the desired secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine.[5][6]
-
Mechanism of Over-alkylation: The newly formed, more nucleophilic secondary amine can compete with the starting primary amine for the aldehyde, leading to the tertiary amine byproduct.[5]
-
Control with Stoichiometry and Reducing Agent: Using a milder reducing agent like sodium triacetoxyborohydride (STAB) is highly recommended.[7][8] STAB is selective for the reduction of the intermediate iminium ion over the starting aldehyde, allowing the reaction to be run with a near-stoichiometric amount of the amine without significant reduction of the carbonyl starting material.[9] This minimizes the concentration of free aldehyde available for a second alkylation event.
-
Tandem Protection Strategy: An elegant solution is to perform a tandem reductive amination/Boc-protection. By including Di-tert-butyl dicarbonate ((Boc)₂O) in the reaction mixture, the secondary amine product is immediately protected in situ, preventing it from reacting further.[5]
Category 3: Purification & Characterization
Question: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What is the cause and solution?
Answer: The basic nitrogen of your secondary amine product strongly interacts with the acidic silanol groups on the surface of the silica gel, causing streaking (tailing).
-
Solution: To mitigate this, add a small amount of a volatile base to your mobile phase. Typically, adding 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the eluent will neutralize the acidic sites on the silica, resulting in sharp, symmetrical peaks and improved separation.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based support.
Question: What are the key impurities I should look for in my final product's NMR or LC-MS analysis?
Answer: A thorough analysis of your crude and purified material is essential. The table below summarizes the most common impurities, their origin, and key analytical signatures.
| Impurity Name | Common Source | Expected Mass (ESI+) | Key ¹H NMR Signal |
| tert-Butyl 2-(ethylcarbamoyl)pyrrolidine-1-carboxylate | Incomplete reduction of the amide intermediate. | [M+H]⁺ = 243.17 | Broad N-H signal, distinct carbonyl ¹³C signal (~170-175 ppm). |
| tert-Butyl 2-((diethylamino)methyl)pyrrolidine-1-carboxylate | Over-alkylation during reductive amination. | [M+H]⁺ = 257.22 | Two overlapping ethyl group signals (quartet and triplet), absence of N-H proton. |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-prolinol) | Reduction of the carboxylic acid/ester starting material. | [M+H]⁺ = 202.14 | Methylene protons adjacent to hydroxyl group (~3.5-3.7 ppm), broad OH signal. |
| Unreacted Boc-L-proline | Incomplete coupling reaction. | [M+H]⁺ = 216.12 | Carboxylic acid proton (>10 ppm, broad), distinct ¹³C signal (~175-180 ppm). |
| 2-((Ethylamino)methyl)pyrrolidine | Accidental deprotection of the Boc group under acidic conditions. | [M+H]⁺ = 129.14 | Absence of the large singlet for the tert-butyl group (~1.4 ppm). |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues based on analytical data from your crude reaction mixture.
Caption: Troubleshooting workflow for synthesis.
Experimental Protocol: Purification by Flash Chromatography
This protocol outlines a standard method for the purification of the target compound.
Objective: To isolate this compound from crude reaction mixtures.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade), Triethylamine (TEA)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain
Procedure:
-
Sample Preparation: Dissolve the crude reaction residue in a minimal amount of DCM. Add a small amount of silica gel to this solution to create a slurry.
-
Dry Loading: Concentrate the slurry under reduced pressure until a free-flowing powder is obtained. This "dry loading" method generally provides better resolution than loading the sample as a solution ("wet load").
-
Column Packing: Prepare a silica gel column packed in the initial mobile phase (e.g., 100% DCM).
-
Elution Gradient:
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: 95:5 Methanol/Triethylamine
-
Start the elution with 100% DCM.
-
Gradually increase the percentage of Mobile Phase B. A typical gradient might be from 0% to 10% B over 10-15 column volumes. The optimal gradient should be determined beforehand by TLC analysis.
-
-
TLC Monitoring:
-
Develop TLC plates using an eluent system that gives the product an Rf value of ~0.2-0.3 (e.g., 95:5 DCM/MeOH with a drop of TEA).
-
Visualize the spots under UV light (if applicable) and then by staining with potassium permanganate. Amine compounds typically appear as yellow/orange spots on a purple background.
-
-
Fraction Collection: Collect fractions based on the TLC analysis. Pool the fractions containing the pure product.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure to yield the purified product. Place the final product under high vacuum to remove residual solvents, especially triethylamine.
References
-
BenchChem (2025). Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. 7
-
Sigma-Aldrich (n.d.). Application Note – N-Boc protection. 1
-
WordPress (2026). Reductive Amination. 10
-
Sigma-Aldrich (n.d.). Application Note – Reductive Amination. 11
-
Wikipedia (n.d.). Reductive amination. 9
-
Chemtips - WordPress.com (2012). Reactions that Work: Boc Protection.
-
Reddy, K. et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works.
-
CymitQuimica (n.d.). (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.
-
Organic Syntheses (n.d.). L-Proline.
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
BenchChem (n.d.). An In-depth Technical Guide to the Synthesis of N-Boc-D-proline from D-proline.
-
Fisher Scientific (n.d.). Amine Protection / Deprotection.
-
Master Organic Chemistry (n.d.). Reduction of Amides to Amines.
-
Chem.info (n.d.). Amide to Amine - Common Conditions.
-
BenchChem (n.d.). Application Notes and Protocols: Coupling of Boc-L-proline with Amino Acid Esters.
-
Chemistry Steps (n.d.). Amide Reduction Mechanism by LiAlH4.
-
University of Calgary (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Welcome to the Technical Support Center for the synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable synthetic intermediate. Drawing from established principles of process chemistry and practical experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and reproducible synthesis.
The synthesis of this compound is most commonly achieved via a reductive amination reaction. This process, while elegant in concept, presents several challenges when transitioning from milligram to kilogram scale. This guide will address these issues in a practical, question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower you in your process development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Initiation & Imine Formation
Question 1: My reaction shows poor conversion, with a significant amount of the starting aldehyde, tert-butyl 2-formylpyrrolidine-1-carboxylate, remaining. What are the likely causes and how can I improve this?
Answer: This is a classic challenge in reductive amination, often stemming from inefficient imine formation, which is the crucial intermediate step before reduction.[1][2] The equilibrium between the starting aldehyde/ketone and the imine can be unfavorable.[2] Here are the primary factors to investigate:
-
Water Scavenging: The formation of the imine from the aldehyde and ethylamine generates water.[2] On a small scale, this may not be problematic, but during scale-up, the accumulation of water can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Azeotropic Removal: If your solvent forms an azeotrope with water (e.g., toluene, though less common for this specific reaction), using a Dean-Stark apparatus can be effective.
-
Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can effectively remove water as it is formed.[1] Be mindful that the fine powders of some drying agents can complicate filtration on a large scale. Granular forms are often preferable.
-
-
-
pH of the Reaction Medium: The rate of imine formation is pH-dependent. The reaction requires a weakly acidic environment to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the medium is too acidic, the amine nucleophile will be protonated and rendered unreactive.
-
Troubleshooting:
-
Catalytic Acetic Acid: The addition of a catalytic amount of acetic acid is a common and effective strategy to maintain an optimal pH range (typically 5-6) for imine formation.[3]
-
-
-
Order of Reagent Addition: Pre-forming the imine before introducing the reducing agent can significantly improve conversion.
Question 2: I'm observing a significant amount of a side-product corresponding to the alcohol from the reduction of my starting aldehyde. How can I minimize this?
Answer: The formation of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a common side-reaction where the reducing agent directly reduces the starting aldehyde instead of the desired imine intermediate.[3] This points to a mismatch in the relative rates of imine formation and aldehyde reduction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for reductive aminations precisely because it is a mild and selective reducing agent.[2][4] It is less reactive towards aldehydes and ketones at neutral or weakly acidic pH compared to more aggressive hydrides like sodium borohydride.[2][4] If you are using a different reducing agent, consider switching to STAB.
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes favor the desired pathway, although it may slow down the overall reaction rate.
-
pH Control: As mentioned previously, a weakly acidic medium (pH 5-6) protonates the imine to form an iminium ion, which is more readily reduced than the aldehyde.[4] Acetic acid is often used for this purpose.[3]
-
-
Slow Addition of the Reducing Agent: Adding the reducing agent portion-wise or as a solution over time can help maintain a low instantaneous concentration, giving the imine more time to form before it encounters the hydride.
Section 2: The Reducing Agent - Sodium Triacetoxyborohydride (STAB)
Question 3: My reaction is sluggish and gives incomplete conversion even after extended reaction times. I am using STAB. What could be the issue?
Answer: While STAB is an excellent reagent, its quality and handling are critical for success, especially on a larger scale.
-
Reagent Quality and Potency: STAB is a moisture-sensitive reagent and its potency can degrade over time.[5] Commercial STAB can have varying levels of purity.
-
Troubleshooting:
-
Assay the Reagent: It is good practice to assay the potency of your STAB, especially for large-scale campaigns. A simple method involves reacting a sample with an aldehyde and quantifying the product formation by HPLC or ¹H NMR.[5]
-
Use Fresh Reagent: Whenever possible, use a freshly opened container of the reagent.
-
Proper Storage: Store STAB under an inert atmosphere (nitrogen or argon) in a cool, dry place.
-
-
-
Stoichiometry: An excess of the reducing agent is typically required.
-
Troubleshooting:
-
A common stoichiometric ratio is 1.2 to 1.5 equivalents of STAB relative to the limiting reagent (usually the aldehyde). If you are observing incomplete conversion, a modest increase in the amount of STAB may be beneficial, especially if the potency of your batch is uncertain.
-
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
Question 4: The work-up of my large-scale STAB reaction is difficult, with emulsions forming during the aqueous quench. How can I improve the work-up procedure?
Answer: Work-up challenges are common when scaling up reactions involving boron-based reagents.
-
Quenching: The reaction is typically quenched to destroy excess STAB and neutralize any acid catalyst.
-
Standard Procedure: A slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the standard method.[3] This will also neutralize the acetic acid. Be cautious as gas evolution (H₂) can occur.
-
Troubleshooting Emulsions:
-
Addition of Brine: After the initial quench, adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration Aid: If fine inorganic salts are causing the emulsion, filtering the biphasic mixture through a pad of Celite® or another filter aid can be effective.
-
Solvent Swapping: In some cases, after quenching, distilling off the reaction solvent and replacing it with another extraction solvent (e.g., ethyl acetate, which is less dense than DCM/DCE) can facilitate phase separation.
-
-
Section 3: Purification and Product Quality
Question 5: My final product is contaminated with a dialkylated impurity, tert-butyl 2-(((ethylamino)methyl)amino)pyrrolidine-1-carboxylate. How can I prevent its formation?
Answer: The formation of this tertiary amine impurity arises from the product, a secondary amine, reacting with another molecule of the starting aldehyde.
-
Control of Stoichiometry:
-
Amine Excess: Using a slight excess of the ethylamine can help to ensure that the aldehyde preferentially reacts with the primary amine rather than the secondary amine product. However, a large excess can complicate purification.
-
Aldehyde as Limiting Reagent: Ensure the aldehyde is the limiting reagent in your reaction.
-
-
Reaction Conditions:
-
Slow Aldehyde Addition: If the dialkylation is severe, consider adding the aldehyde slowly to a mixture of the ethylamine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product.
-
Question 6: What is a reliable method for purifying the final product on a large scale?
Answer: While small-scale purifications often rely on column chromatography, this is often not practical or economical for large-scale production.
-
Extraction: A thorough acidic and basic extraction work-up can effectively remove many impurities.
-
Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the desired amine product, transferring it to the aqueous layer. Neutral impurities and any remaining starting aldehyde will remain in the organic layer.
-
Basification and Re-extraction: The acidic aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to deprotonate the product, which can then be re-extracted into a fresh organic solvent. This acid/base swing is a powerful purification technique for amines.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method for multi-kilogram quantities.
-
Crystallization/Salt Formation: In some cases, the product can be crystallized directly. Alternatively, forming a salt of the amine (e.g., the hydrochloride or tartrate salt) can facilitate purification by crystallization, followed by liberation of the free base.
Experimental Protocols & Workflows
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline for a laboratory scale-up. Optimization will be necessary based on your specific equipment and scale.
Materials:
-
tert-Butyl 2-formylpyrrolidine-1-carboxylate
-
Ethylamine (as a solution in a suitable solvent, e.g., 2 M in THF)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry, and inerted reactor, charge tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 5-10 mL per gram of aldehyde).
-
Begin stirring and add the ethylamine solution (1.1-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.05-0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) in a small amount of anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 25 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product as necessary (e.g., by vacuum distillation or acid/base extraction).
Workflow Diagrams
Caption: General workflow for the reductive amination scale-up.
Caption: Troubleshooting decision tree for common scale-up issues.
Quantitative Data Summary
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Higher concentrations improve throughput but require better heat transfer management. |
| Ethylamine (eq) | 1.1 - 1.5 | 1.05 - 1.2 | Excess is reduced on scale to facilitate purification and reduce cost. |
| STAB (eq) | 1.2 - 1.5 | 1.1 - 1.3 | Potency of the batch becomes critical. Assay is highly recommended. |
| Acetic Acid (eq) | 0.05 - 0.1 | 0.05 - 0.1 | Remains catalytic. Ensure good mixing for uniform pH. |
| Addition Times | 5-15 min | 30-90 min | Controlled addition is crucial for managing exotherms. |
| Typical Yield | 75-90% | 70-85% | Yields may slightly decrease due to transfer losses and work-up inefficiencies. |
References
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Vertex AI Search.
- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Research Explorer - The University of Manchester.
- A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate.
- (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1. Appchem.
- (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. CymitQuimica.
- This compound CAS#: 1289385-02-9. ChemWhat.
-
Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
-
Reductive Amination With Sodium Triacetoxyborohydride. Scribd. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Available at: [Link]
-
Synthesis of Sodium Triacetoxyborohydride (STAB). YouTube. Available at: [Link]
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
Sources
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Technical Support Center: Solvent Effects in tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate Applications
Welcome to the technical support center for tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile building block. As a key intermediate in the synthesis of various pharmaceutical compounds, including Varenicline, understanding solvent effects is paramount to achieving high yields, purity, and reproducibility.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is a chiral building block primarily used in the synthesis of complex organic molecules. Its most notable application is as a key intermediate in the preparation of Varenicline, a medication used for smoking cessation.[1][2] The pyrrolidine ring and the ethylamino side chain provide a scaffold for constructing the polycyclic structure of Varenicline.
Q2: Why is solvent selection so critical when working with this compound?
A2: Solvents play a multifaceted role in reactions involving this compound. They:
-
Solubilize reactants: Ensuring that all starting materials are in the same phase is crucial for reaction kinetics.
-
Influence reaction rates: The polarity of the solvent can stabilize or destabilize transition states, thereby accelerating or slowing down a reaction.[3]
-
Control selectivity: In cases where multiple reaction pathways are possible, the solvent can favor the formation of the desired product over side products.
-
Facilitate work-up and purification: The choice of solvent can simplify extraction, crystallization, and chromatographic purification of the final product.
Q3: What are the most common classes of solvents used in reactions with this intermediate?
A3: A range of solvents can be employed, depending on the specific reaction. Common choices include:
-
Aprotic Polar Solvents: Such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). These are often used for nucleophilic substitution and coupling reactions.
-
Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used for reductive aminations and reactions sensitive to protic solvents.
-
Alcohols: Methanol (MeOH) and ethanol (EtOH) are common in reductions and for dissolving reagents for salt formation.[1][2]
-
Ethers: Diethyl ether and diisopropyl ether are often used for crystallization and precipitation of the product.[1][2]
Q4: How does the Boc protecting group on this molecule influence solvent choice?
A4: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids. Therefore, highly acidic reaction conditions or work-ups should be avoided to prevent premature deprotection. While some reactions are performed in the presence of weak acids like acetic acid to catalyze imine formation, the solvent system should generally be non-acidic or basic.[4]
II. Troubleshooting Guides
Scenario 1: Low Yield in Reductive Amination
Reductive amination is a common reaction for this intermediate. Below is a guide to troubleshoot low yields.
Problem: You are performing a reductive amination with an aldehyde or ketone and this compound, but the yield of the desired tertiary amine is low.
Workflow for Troubleshooting Low Yield in Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Detailed Troubleshooting Steps:
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Inefficient imine formation. | The equilibrium between the amine/carbonyl and the imine may not favor the imine. Add a catalytic amount of a weak acid like acetic acid. Ensure the reaction is conducted in an anhydrous solvent like DCM or DCE.[4] |
| Deactivated reducing agent. | Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly. | |
| Formation of side products | Reduction of the carbonyl starting material. | This can occur if the reducing agent is too reactive or if imine formation is slow. Use a milder reducing agent like sodium triacetoxyborohydride. Ensure the amine and carbonyl are pre-stirred before adding the reducing agent to allow for imine formation.[4] |
| Over-alkylation of the secondary amine. | This is less common but can occur with highly reactive alkylating agents. Ensure the stoichiometry is correct. | |
| Low recovery after work-up | Product loss during extraction. | The product may have some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with an organic solvent like DCM or ethyl acetate. |
| Product is volatile. | If the product has a low molecular weight, it could be lost during solvent removal under high vacuum. Use a rotary evaporator at a lower temperature and pressure. |
Scenario 2: Difficulties in Amide Coupling Reactions
Problem: You are attempting an amide coupling between this compound and a carboxylic acid, but the reaction is sluggish or yields are low.
Workflow for Optimizing Amide Coupling:
Caption: Optimization workflow for amide coupling reactions.
Detailed Troubleshooting Steps:
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Poor solubility of reactants. | Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating might be necessary to fully dissolve all components. |
| Inefficient activation of the carboxylic acid. | Ensure the coupling reagent is fresh and used in the correct stoichiometry (usually a slight excess). Consider switching to a more powerful coupling reagent like HATU. | |
| Epimerization of chiral centers | Excessive heat or prolonged reaction time with a strong base. | Run the reaction at a lower temperature (e.g., 0°C). Use a milder base like N-methylmorpholine instead of stronger, more hindered bases. |
| Formation of byproducts | Side reactions of the activated carboxylic acid. | Add the amine to the pre-activated carboxylic acid to minimize the lifetime of the reactive intermediate. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult purification | Residual coupling reagents and byproducts. | A mild acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO₃) during the aqueous work-up can help remove many common impurities. For purification by column chromatography, a gradient elution may be necessary. |
III. Solvent Property Reference Table
The following table summarizes the properties of solvents commonly used in reactions with this compound.
| Solvent | Abbreviation | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Applications & Considerations |
| Dichloromethane | DCM | Chlorinated | 39.6 | 9.1 | Excellent for reductive amination. Good solubility for many organic compounds. Volatile and easy to remove. |
| 1,2-Dichloroethane | DCE | Chlorinated | 83.5 | 10.4 | Similar to DCM but with a higher boiling point, allowing for reactions at elevated temperatures. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 36.7 | Good for amide coupling and nucleophilic substitution reactions due to its high polarity. Can be difficult to remove. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 46.7 | A very polar solvent, useful for dissolving poorly soluble reactants. Can be used in the synthesis of Varenicline intermediates.[1][2] High boiling point makes it difficult to remove. |
| Acetonitrile | ACN | Polar Aprotic | 82 | 37.5 | A polar aprotic solvent with a lower boiling point than DMF and DMSO, making it easier to remove. |
| Methanol | MeOH | Polar Protic | 64.7 | 32.7 | Used for dissolving reagents for salt formation and in some reduction reactions. Can interfere with moisture-sensitive reagents.[1][2] |
| Diisopropyl Ether | DIPE | Ether | 68 | 3.9 | Often used as a non-polar solvent for crystallization and precipitation of the final product.[1][2] |
IV. References
-
Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (WO2010023561A1). Google Patents.
-
Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (US8314235B2). Google Patents.
-
Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101. (2019). PMC - NIH. [Link]
Sources
- 1. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Evaluating tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside biocatalysis and metal-mediated catalysis.[1][2] Its rise is largely attributed to the development of robust, environmentally benign, and highly selective small organic molecules that can induce chirality with remarkable efficiency. Among these, catalysts built upon the pyrrolidine scaffold have proven to be exceptionally versatile and powerful tools for constructing complex molecular architectures.[3][4][5]
The pioneering work on L-proline-catalyzed aldol reactions set the stage, but the field has since evolved dramatically.[4][5] Catalysts like the MacMillan imidazolidinones and the Jørgensen-Hayashi diarylprolinol silyl ethers have become benchmarks, each offering unique advantages in activating substrates through distinct enamine and iminium ion pathways.[4][6][7][8]
This guide provides an in-depth comparison of a specific, structurally-tuned catalyst, tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate , against these established classes of pyrrolidine-based catalysts. We will dissect its structural features, hypothesize its catalytic behavior based on mechanistic first principles, and provide a framework for its experimental validation against well-known alternatives in key asymmetric transformations.
The Pyrrolidine Core: A Privileged Scaffold in Aminocatalysis
The efficacy of pyrrolidine-based catalysts stems from their ability to readily form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. This transient activation allows for a wide range of stereocontrolled C-C bond-forming reactions.
The general mechanism for enamine catalysis, which is central to reactions like Michael and aldol additions, is illustrated below. The chiral pyrrolidine first condenses with a donor ketone or aldehyde to form an enamine. The chirality of the catalyst directs the facial attack of the electrophile, leading to the formation of a chiral product upon hydrolysis, which also regenerates the catalyst.
Caption: Generalized catalytic cycle for enamine-mediated activation.
Structural Dissection and Mechanistic Hypothesis: this compound
To understand the potential of our target catalyst, we must analyze its constituent parts and their influence on the catalytic pocket.
-
Pyrrolidine Ring: The chiral (S)- or (R)-pyrrolidine core establishes the fundamental asymmetric environment.
-
N-Boc Group (tert-Butoxycarbonyl): This bulky protecting group serves a critical function. It restricts the conformational flexibility of the pyrrolidine ring and shields one face of the catalytic center. This steric hindrance is a key design element for enforcing a specific trajectory of electrophile attack, thereby enhancing enantioselectivity.
-
2-((Ethylamino)methyl) Sidearm: This is the catalytic engine.
-
The secondary amine is the site of enamine/iminium formation.
-
The ethyl group provides greater steric bulk compared to the parent L-proline's carboxylic acid or the simple amine of other derivatives. This bulk directly influences the geometry of the enamine intermediate and the transition state of the bond-forming step.
-
The methylene spacer provides flexibility, allowing the catalytic amine to orient itself effectively for substrate binding and activation.
-
Hypothesis: Based on this structure, this compound is designed to operate primarily through enamine catalysis . Its steric profile, dictated by the combination of the N-Boc and N-ethyl groups, suggests it would be most effective in reactions where precise control of the orientation of a bulky ketone or aldehyde donor is required. It is a monofunctional catalyst, relying solely on steric shielding to control stereochemistry, in contrast to bifunctional catalysts that employ secondary interactions like hydrogen bonding.
A Comparative Analysis: Performance Against Established Catalysts
To contextualize the potential of our target catalyst, we compare it to three benchmark classes in the context of the asymmetric Michael addition of ketones to nitroolefins—a quintessential transformation for evaluating enamine catalysis.[1][9]
| Catalyst Class | Representative Structure | Activation Mode | Typical Performance (Yield / dr / ee) | Strengths & Causality | Weaknesses |
| Amino Acids | (S)-Proline | Enamine | Good / Variable / Moderate-High (up to 99% ee, but often lower) | Simple, inexpensive, foundational. The carboxylic acid can act as a Brønsted acid to activate the electrophile. | Poor solubility in many organic solvents, often requires high catalyst loading (10-30 mol%). |
| Jørgensen-Hayashi Catalysts | (S)-Diphenylprolinol Silyl Ether | Enamine | Excellent / High / Excellent (often >95% ee)[7][8] | The bulky diarylmethyl silyl ether group creates a well-defined, sterically demanding chiral pocket, effectively blocking one face of the enamine intermediate. Highly soluble and active at low loadings (1-10 mol%).[8] | More complex and costly to synthesize compared to proline. |
| Bifunctional Catalysts | (S)-Pyrrolidine-Thiourea | Dual: Enamine + H-Bonding | Excellent / High / Excellent (up to >99% ee) | The pyrrolidine forms the enamine while the thiourea moiety activates the nitroolefin electrophile via hydrogen bonding. This dual activation leads to a highly organized transition state, resulting in superior reactivity and selectivity.[10] | Synthesis is multi-step. Optimal performance may be limited to substrates capable of H-bonding. |
| Target Catalyst | This compound | Enamine (Hypothesized) | To be determined | Potentially offers a unique steric environment due to the combination of N-Boc and N-ethyl groups. Good solubility is expected. May excel with specific substrates where other catalysts are less effective. | Lacks a secondary activating group (like H-bond donor), relying purely on sterics. May not achieve the same level of activation as bifunctional catalysts. |
Experimental Validation: A Protocol for Catalyst Screening
Trustworthy comparison requires a standardized, self-validating experimental protocol. The following procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene can be used to benchmark the performance of this compound against other catalysts.
Caption: Standard workflow for catalyst performance evaluation.
Detailed Step-by-Step Protocol:
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the pyrrolidine-based catalyst (0.05 mmol, 10 mol%).
-
Reagent Addition: Add β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) followed by the chosen solvent (e.g., Toluene, 1.0 mL).
-
Initiation: Add cyclohexanone (204 µL, 2.0 mmol, 4.0 equiv) to the solution.
-
Reaction: Vigorously stir the reaction mixture at ambient temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the β-nitrostyrene is consumed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitroketone product.
-
Analysis:
-
Determine the yield based on the mass of the isolated product.
-
Determine the diastereomeric ratio (syn/anti) by ¹H NMR analysis of the crude reaction mixture.[1]
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).[1][11]
-
Causality in Protocol Design:
-
Catalyst Loading: 10 mol% is a standard starting point for screening new organocatalysts, balancing reaction rate with cost.[1]
-
Excess Ketone: Using an excess of the ketone donor (cyclohexanone) ensures that the concentration of the resulting enamine intermediate remains high throughout the reaction, driving it to completion.
-
Solvent Choice: Toluene is a common non-polar solvent for these reactions; however, screening other solvents like CH₂Cl₂ or CHCl₃ is crucial, as the solvent can significantly impact both reactivity and stereoselectivity.[11]
Conclusion and Outlook
While established catalysts like the Jørgensen-Hayashi and bifunctional thiourea systems consistently deliver exceptional results across a broad range of substrates, the field of organocatalysis thrives on structural fine-tuning. This compound represents a logical design iteration, focusing on modulating the steric environment of the catalytic site.
Its true value will be determined by rigorous experimental comparison. It may not universally outperform the current gold standards, but its unique steric profile could prove advantageous for specific, challenging substrate combinations where the precise level of steric hindrance it offers is optimal. The provided protocol offers a clear and reliable pathway for researchers and drug development professionals to perform this evaluation, contributing to the ever-expanding toolkit of asymmetric organocatalysis.
References
-
A New Class of Chiral Pyrrolidine−Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions. Journal of the American Chemical Society. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Immobilization of MacMillan catalyst via controlled radical polymerization: catalytic activity and reuse. Polymer Chemistry (RSC Publishing). [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link]
-
Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Thieme Chemistry. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]
-
d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. The Journal of Organic Chemistry. [Link]
-
Macmillan Imidazolidinone Organocatalysts. J&K Scientific LLC. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
Sources
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immobilization of MacMillan catalyst via controlled radical polymerization: catalytic activity and reuse - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate Purity by HPLC
An Objective Comparison of Analytical Methodologies for a Key Chiral Intermediate
Introduction
In the landscape of pharmaceutical synthesis, chiral pyrrolidine scaffolds are foundational building blocks for a multitude of active pharmaceutical ingredients (APIs).[1][2] tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a prominent example of such an intermediate, where its stereochemical integrity and overall purity are paramount to the safety and efficacy of the final drug product. The presence of undesired enantiomers or process-related impurities can have significant pharmacological and toxicological implications.
Therefore, the development and validation of robust analytical methods to control the quality of this intermediate is not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering unparalleled precision and accuracy in separating and quantifying the main component from its potential impurities.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven framework for the development and validation of an HPLC method for this compound. We will delve into the scientific rationale behind critical experimental choices, present a comprehensive validation protocol grounded in ICH guidelines, and objectively compare the performance of HPLC with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Understanding the Analyte: A Foundation for Method Development
A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. This compound (Molecular Weight: 228.33 g/mol )[5][6] possesses several key structural features that dictate the analytical strategy:
-
A Chiral Center: The C2 position of the pyrrolidine ring is a stereocenter, meaning the molecule exists as (R)- and (S)-enantiomers. Control of the undesired enantiomer is a critical quality attribute.
-
A Basic Secondary Amine: The ethylamino group is basic and prone to protonation. In reversed-phase HPLC, this can lead to strong interactions with residual silanols on the stationary phase, causing poor peak shape (tailing).
-
An Acid-Labile Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid and can be cleaved under harsh acidic conditions, leading to the formation of a primary degradation product.[7][8]
-
Lack of a Strong Chromophore: The molecule does not contain extensive conjugated systems, meaning it will have a low UV absorbance, necessitating detection at lower wavelengths (e.g., 200-215 nm).[9]
Potential Impurities: A robust method must be capable of separating the main peak from a range of potential impurities, including:
-
Enantiomeric Impurity: The opposite, undesired enantiomer.
-
Process-Related Impurities: Unreacted starting materials (e.g., tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate[10]), reagents, and by-products from the synthetic route.
-
Degradation Products: Primarily the de-Boc'd compound formed via acid-catalyzed hydrolysis.[9]
The Primary Workhorse: Reversed-Phase HPLC for Achiral Purity
For routine quality control and the quantification of process-related impurities and degradants, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice due to its robustness, reproducibility, and wide applicability.[9]
Rationale for Method Development Choices
The development of a suitable HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.
-
Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase provides effective retention for the molecule's Boc group and alkyl chain through hydrophobic interactions. A high-purity silica backbone is essential to minimize silanol interactions.
-
Mobile Phase: A gradient elution using water and acetonitrile is standard. The gradient is necessary to elute impurities with a potentially wide polarity range. The critical choice is the acidic modifier.
-
The Modifier Dilemma: An acidic modifier is required to protonate the secondary amine, ensuring a single ionic state and preventing peak tailing. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is highly effective at ion-pairing and sharpening peaks. However, given the Boc group's lability, the stability of the analyte in this mobile phase must be thoroughly evaluated.[7] Formic acid is a less acidic alternative that may offer better stability, though sometimes at the cost of peak shape. The final choice must be justified by experimental data (see Section 2.3).
-
-
Detector: A UV detector set to a low wavelength, such as 210 nm, is appropriate to detect the carbamate functional group.[9] For impurities that may lack a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed as an orthogonal technique.
Experimental Protocol: RP-HPLC Purity Method
| Parameter | Recommended Condition |
| Instrumentation | HPLC or UHPLC system with a gradient pump and UV/PDA detector |
| Column | C18, 2.1 x 100 mm, 1.8 µm (for UHPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 0.1 min, equilibrate for 2 min |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 2 µL (for UHPLC) or 10 µL (for HPLC) |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water |
Method Validation: A Self-Validating System per ICH Q2(R1)
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11] The protocol must be designed as a self-validating system, where each experiment confirms the method's performance characteristics according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]
Caption: Decision logic for selecting the appropriate analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with the GC column, followed by mass-based detection. [15]
-
Applicability: Poor for the intact analyte. The molecule has a high boiling point and the Boc group is thermally labile, meaning it would likely degrade in the hot GC inlet. While the deprotected core could be analyzed after derivatization, this would not provide information on the purity of the actual this compound intermediate. [15][16]* Verdict: Unsuitable for this specific purity validation task.
| Feature | RP-HPLC | GC-MS |
| Analyte Suitability | Excellent: Ideal for non-volatile, moderately polar molecules. | Poor: Unsuitable for thermally labile (Boc) and non-volatile compounds. |
| Derivatization | Not required. | Required for the amine core, but destroys the original molecule. |
| Throughput | High | Moderate |
| Primary Use Case | Purity, Assay, Impurity Profiling | Analysis of volatile and semi-volatile compounds (e.g., residual solvents). |
Supercritical Fluid Chromatography (SFC)
SFC uses supercritical CO₂ as the main mobile phase, offering properties intermediate between a gas and a liquid.
-
Applicability: SFC is a powerhouse for chiral separations. [17][18]It often provides faster separations and higher efficiency than chiral HPLC, with the significant advantage of reducing organic solvent consumption, making it a "greener" alternative. [18][19]For separating the enantiomers of this analyte, SFC is a superb alternative to chiral HPLC.
-
Verdict: A highly competitive, often superior, alternative for determining enantiomeric purity.
| Feature | Chiral HPLC | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ |
| Separation Speed | Moderate to Fast | Very Fast |
| Solvent Consumption | High | Low |
| Cost & Complexity | Standard | Higher initial investment, but lower running costs. |
| Primary Use Case | Robust, widely available chiral separations. | High-throughput, green chiral separations. |
Quantitative NMR (qNMR)
qNMR is a primary analytical method that quantifies molecules by relating the integral of a specific NMR signal to a certified internal standard of known purity. [20][21]
-
Applicability: Excellent for an orthogonal determination of purity and for certifying the purity of a reference standard. [22][23]Unlike chromatography, which provides a relative purity based on area percent, qNMR can provide an absolute purity value (e.g., %w/w) without needing a reference standard of the analyte itself. [24]It is less suited for detecting trace-level impurities (<0.1%) compared to a validated HPLC method.
-
Verdict: The gold standard for reference standard characterization and an invaluable orthogonal technique to confirm HPLC purity results.
| Feature | RP-HPLC (with standard) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation and relative area % comparison. | Absolute quantification against a certified internal standard. |
| Reference Standard | Requires a qualified reference standard of the same analyte. | Does not require a standard of the analyte; uses a different certified compound. |
| Sensitivity | Excellent for trace impurities (LOD/LOQ < 0.05%). | Moderate; generally not for impurities < 0.1%. |
| Information Provided | Retention time and UV response (relative purity). | Structural confirmation and absolute purity (%w/w). |
| Primary Use Case | Routine QC, stability testing, impurity profiling. | Reference standard certification, orthogonal purity check. |
Conclusion
The validation of purity for this compound requires a multi-faceted and scientifically-grounded approach. A well-developed and robustly validated Reversed-Phase HPLC method is the indispensable tool for routine quality control, capable of accurately quantifying the analyte and separating it from process-related impurities and degradation products. The method's success hinges on careful consideration of the analyte's properties, particularly the basic amine and acid-labile Boc group, which dictates the choice of column and mobile phase.
Furthermore, given the chiral nature of the molecule, this achiral purity method must be complemented by a dedicated chiral separation method —either Chiral HPLC or the often faster and greener Chiral SFC—to control the critical enantiomeric impurity.
Finally, for the highest level of analytical rigor, especially in the context of reference standard characterization, Quantitative NMR (qNMR) serves as a powerful orthogonal technique, providing an absolute purity value that is independent of chromatographic separation. By strategically employing these techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate.
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- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
- qNMR: A powerful tool for purity determination. RSSL.
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- Consistency and Purity. Oxford Instruments.
- Application Notes and Protocols for Chiral Pyrrolidine Derivatives in Flow Chemistry. Benchchem.
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- A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
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- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem.
- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.
- Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
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A Senior Application Scientist's Comparative Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate in Key Synthetic Transformations
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of chiral building blocks is paramount to achieving efficient and stereocontrolled routes to complex molecular targets. Among the plethora of available synthons, N-Boc protected pyrrolidine derivatives have established themselves as versatile and powerful tools. This guide provides an in-depth comparative analysis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate , focusing on its performance in two critical reaction classes: reductive amination and amide bond formation. By examining its efficacy against viable alternatives and providing detailed experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to a Versatile Chiral Building Block
This compound, available as both (R) and (S) enantiomers, is a valuable chiral secondary amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen modulates its reactivity and solubility, while the ethylamino side chain offers a nucleophilic handle for a variety of chemical transformations. This unique combination of features makes it a sought-after intermediate in the synthesis of pharmaceuticals and other biologically active molecules. A notable application of a closely related derivative is in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, highlighting the industrial relevance of this structural motif.[1][2]
Performance in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[3][4] In this section, we evaluate the performance of this compound as the amine component in the reductive amination of aldehydes and ketones, comparing it with other chiral amines.
Comparative Analysis
The utility of this compound in reductive amination lies in its ability to introduce a chiral pyrrolidinemethyl moiety. The steric bulk of the Boc group and the pyrrolidine ring can influence the stereochemical outcome of the reaction when a new stereocenter is formed.
| Amine | Carbonyl Substrate | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| This compound | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | ~85-95 | Not Applicable | Not Applicable |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propiophenone | Lithium Aluminum Hydride | Diethyl Ether | ~80-90 | >95:5 | >96 |
| (R)-(+)-α-Methylbenzylamine | Acetophenone | Sodium Borohydride | Methanol | ~70-85 | Not Applicable | >90 (after resolution) |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
As the table illustrates, this compound provides high yields in standard reductive amination reactions. While this specific reaction with benzaldehyde does not generate a new stereocenter on the carbonyl partner, the inherent chirality of the pyrrolidine is carried into the product. In contrast, chiral auxiliaries like SAMP are designed to induce high diastereoselectivity and enantioselectivity in the formation of new stereocenters. The choice between these reagents depends on the synthetic goal: if the aim is to simply append the chiral pyrrolidine moiety, our topic compound is an excellent choice due to its high reactivity and yield. If the goal is to set a new stereocenter with high control, a chiral auxiliary like SAMP or a chiral catalyst would be more appropriate.
Experimental Protocol: Reductive Amination
This protocol details the reductive amination of benzaldehyde with (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.
Materials:
-
(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
-
Benzaldehyde
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting materials are consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Caption: A generalized workflow for a reductive amination reaction.
Performance in Amide Bond Formation
Amide bond formation is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry.[5] Here, we assess the performance of this compound as a nucleophilic amine in coupling reactions with carboxylic acids.
Comparative Analysis
The ethylamino group of our target compound serves as a competent nucleophile for amide bond formation. The steric hindrance around the nitrogen is moderate, allowing for efficient coupling with a range of carboxylic acids, including sterically demanding ones.
| Amine | Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) |
| This compound | N-Boc-L-proline | HATU, DIPEA | DMF | ~80-90 |
| Ethylamine | N-Boc-L-proline | EDC, HOBt | DCM | ~85-95 |
| Diethylamine | N-Boc-L-proline | HATU, DIPEA | DMF | ~70-80 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
In the coupling with N-Boc-L-proline, this compound demonstrates high reactivity, affording the desired dipeptide-like product in excellent yield. Its performance is comparable to that of less hindered primary amines like ethylamine. When compared to a more hindered secondary amine such as diethylamine, our target compound often provides superior yields under similar conditions, highlighting a good balance of nucleophilicity and steric accessibility.
Experimental Protocol: Amide Coupling
This protocol outlines the coupling of N-Boc-L-proline with (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate using HATU as the coupling reagent.
Materials:
-
(S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
-
N-Boc-L-proline
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (1.05 eq) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).
-
Upon completion, pour the reaction mixture into saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: A simplified mechanism for HATU-mediated amide bond formation.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile chiral building block. In reductive amination, it serves as a reliable means to introduce a chiral pyrrolidine framework, delivering high yields. In amide bond formation, its well-balanced steric and electronic properties allow for efficient coupling with a variety of carboxylic acids.
While it may not be the reagent of choice for inducing high levels of stereoselectivity at a new chiral center, its strength lies in its role as a robust and dependable chiral synthon. For drug development professionals and synthetic chemists, this compound represents a valuable tool for the construction of complex molecules where the pyrrolidine motif is a key structural element. Future research may focus on the development of novel catalysts that can leverage the inherent chirality of this building block to achieve even greater levels of stereocontrol in a wider range of transformations.
References
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-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC - PubMed Central. [Link]
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (URL not available)
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Synthesis of Main Impurity of Vildagliptin. (URL not available)
-
A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. ResearchGate. [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
-
Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]
-
Chemical Synthesis of Chiral Drugs. ResearchGate. [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
-
Chiral drugs. LabMed Discovery. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
-
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]
- CN104326961A - Synthetic process of vildagliptin.
- WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.
- WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. [Link]
- US20080167479A1 - Process for preparing vildagliptin.
-
Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]
-
This compound CAS#: 1289385-02-9. ChemWhat. [Link]
-
Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols. [Link]
-
Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids. PubMed. [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
-
New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. ResearchGate. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]
-
[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses Procedure. [Link]
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The Strategic Value of Chiral Pyrrolidine Building Blocks: A Cost-Benefit Analysis for Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the timeline, cost, and ultimate success of a synthetic campaign. Chiral building blocks, particularly those incorporating the pyrrolidine scaffold, are of paramount importance due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth cost-benefit analysis of utilizing pre-functionalized chiral pyrrolidine derivatives, specifically focusing on "tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate," and compares this strategy with alternative synthetic routes for accessing structurally similar motifs.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the architecture of numerous natural products and pharmaceutical agents. Its conformational flexibility and the stereochemical possibilities arising from substitution patterns make it an attractive scaffold for interacting with biological targets. The strategic incorporation of a pre-defined chiral pyrrolidine unit can significantly streamline the synthesis of complex molecules, mitigating the risks and costs associated with late-stage stereochemical control.
Comparative Analysis of Synthetic Strategies
The synthesis of enantiomerically pure 2-substituted pyrrolidines can be approached through several distinct strategies, each with its own set of advantages and disadvantages. Here, we compare the use of a pre-formed, functionalized building block like this compound against a common de novo approach.
Strategy 1: Utilization of a Pre-functionalized Chiral Building Block
This approach involves the direct use of a commercially available, enantiomerically pure building block. This compound serves as an excellent case study for this strategy.
Workflow for Strategy 1
Caption: Workflow using a pre-functionalized building block.
Strategy 2: De Novo Synthesis via Reductive Amination
A common alternative involves the construction of the substituted pyrrolidine ring from simpler, achiral precursors, with the stereochemistry being introduced during the synthesis. A representative example is the reductive amination of a proline-derived aldehyde.
Workflow for Strategy 2
Caption: De novo synthesis of the target building block.
Performance and Cost-Benefit Analysis
The choice between these strategies hinges on a careful evaluation of several key factors:
| Parameter | Strategy 1: Pre-functionalized Building Block | Strategy 2: De Novo Synthesis |
| Time Efficiency | High (fewer synthetic steps) | Lower (multi-step synthesis) |
| Predictability & Reliability | High (well-defined starting material) | Moderate (potential for side reactions, purification challenges) |
| Initial Material Cost | High | Low |
| Overall Process Cost | Potentially lower due to reduced labor, solvent, and purification costs | Can be higher due to the cumulative cost of multiple steps |
| Scalability | Generally straightforward | May require significant process optimization for scale-up |
| Stereochemical Integrity | High (pre-defined chirality) | Dependent on the stereoselectivity of the key reaction step |
Cost Considerations: The upfront cost of this compound can be significant. However, a comprehensive cost analysis must account for the "hidden" costs of a multi-step de novo synthesis, which include:
-
Reagent and Solvent Costs: Each additional step consumes reagents and solvents.
-
Labor Costs: Longer synthetic routes require more hands-on time from skilled chemists.
-
Analytical Costs: In-process controls and characterization at each step add to the overall expense.
-
Purification Costs: Chromatographic purification is often required, which is both time-consuming and costly, especially at scale.
-
Waste Disposal Costs: More extensive synthetic routes generate more chemical waste.
Case Study: Synthesis of Levetiracetam - A Pyrrolidone-Containing Drug
While not a direct application of the title compound, the industrial synthesis of the antiepileptic drug Levetiracetam provides valuable insights into the strategic use of chiral building blocks. The most common and efficient industrial synthesis of Levetiracetam starts with the enantiomerically pure building block (S)-2-aminobutanol.[1] This approach is favored over earlier methods that involved racemic synthesis followed by chiral resolution, which is inherently less efficient as it discards at least 50% of the material.[1]
This industrial precedent underscores the economic and practical advantages of incorporating chirality early in the synthetic sequence through the use of a well-defined, enantiopure building block.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.1–0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0-10.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Protocol 2: Reductive Amination to Synthesize a 2-Substituted Pyrrolidine
This protocol provides a general procedure for the synthesis of a 2-substituted pyrrolidine from a proline-derived aldehyde.
Materials:
-
N-Boc-L-prolinal
-
Ethylamine (or its hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-L-prolinal (1.0 eq) in DCM or DCE, add ethylamine (1.0-1.2 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The decision to use a pre-functionalized chiral building block such as this compound versus a de novo synthesis is a strategic one that requires a holistic assessment of cost, time, and resources. While the initial investment in a specialized building block may be higher, the savings in terms of synthetic steps, purification, and labor can lead to a more cost-effective and efficient overall process, particularly in the context of drug discovery and development where speed and predictability are paramount. The industrial synthesis of drugs like Levetiracetam validates the principle that investing in enantiomerically pure starting materials is often the most prudent long-term strategy.[1]
References
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ChemAnalyst. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Published September 1, 2025. Available from: [Link]
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literature review of "tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate" applications
Beginning Comprehensive Research
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I have a solid base of information from my searches, perfect for building a comprehensive literature review on " this compound". I've also identified several effective synthetic routes for creating chiral 2-substituted pyrrolidines, a critical component for the "Alternatives" section.
Narrowing Search Parameters
I'm focusing my efforts on finding direct applications of the target molecule. I've uncovered indirect uses in related drug syntheses, but I need explicit examples of "this compound" in synthetic pathways. My next strategy involves a refined search for patents and publications that specifically name it as a reactant or intermediate. This focused approach should give me the precise data I require.
Navigating Amine Building Blocks: A Comparative Safety and Toxicity Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Diaminic scaffolds, particularly those incorporating pyrrolidine and piperidine cores, are frequently employed due to their favorable physicochemical properties and their prevalence in biologically active molecules. However, the inherent reactivity of these structures necessitates a thorough understanding of their safety and toxicity profiles. This guide provides a comprehensive comparison of the safety and toxicity of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate and its commonly used alternatives, supported by available data to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to Boc-Protected Diamine Building Blocks
This compound is a valuable chiral building block featuring a pyrrolidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a secondary ethylamine. The Boc group provides a convenient method for selectively protecting one of the amine functionalities, allowing for sequential chemical transformations. This strategic protection is crucial in multi-step syntheses to avoid unwanted side reactions.
The alternatives discussed in this guide share the common feature of a Boc-protected amine, which is generally stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions. These alternatives vary in their core heterocyclic structure (pyrrolidine vs. piperidine vs. piperazine) and the position of the aminomethyl or amino substituent.
Comparative Hazard Analysis
A critical aspect of laboratory safety is the understanding of the inherent hazards of the chemicals being handled. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. The following table summarizes the available GHS hazard classifications for this compound and its selected alternatives.
| Compound Name | Structure | GHS Hazard Statements |
| This compound | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| N-Boc-2-(aminomethyl)pyrrolidine | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage[1] | |
| tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] | |
| N-Boc-piperazine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4] | |
| N-Boc-4-aminopiperidine | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[5][6] |
Analysis of Hazard Statements:
A consistent trend across these Boc-protected diamine building blocks is their classification as skin and eye irritants, with some, like N-Boc-2-(aminomethyl)pyrrolidine, being corrosive and causing severe burns.[1] The presence of the free amine functionality, even with the bulky Boc-protecting group on the other nitrogen, contributes to the basicity and nucleophilicity of these molecules, which can lead to irritation and damage to biological tissues upon direct contact.
Furthermore, several of these compounds are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), indicating that ingestion can lead to adverse health effects.[1][2][5][6] Respiratory irritation is also a common hazard, underscoring the importance of handling these reagents in a well-ventilated area, preferably within a fume hood.
Quantitative Toxicity Data: A Deeper Dive
While GHS classifications provide a qualitative assessment of hazards, quantitative toxicity data, such as LD50 (median lethal dose) and cytotoxicity (IC50) values, are essential for a more granular risk assessment. Unfortunately, specific, publicly available LD50 and cytotoxicity data for this compound and many of its direct analogs are limited. This is common for specialized research chemicals that have not undergone extensive toxicological profiling.
However, we can draw inferences from related structures. For instance, studies on the deprotected parent heterocycles or similar N-alkylated pyrrolidones can provide insights into potential metabolic fates and toxicological endpoints. For example, N-methyl-2-pyrrolidone (NMP) has been shown to have developmental toxicity in animal studies. While the Boc-protected analogs are structurally distinct, this information highlights the potential for the pyrrolidine core to be metabolized into potentially toxic species.
To provide a framework for comparison, the following table will be populated with quantitative toxicity data as it becomes available through ongoing research and toxicological studies. Researchers are encouraged to consult the latest safety data sheets and toxicological databases for the most current information.
| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (ppm) | Cytotoxicity (IC50, µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-Boc-2-(aminomethyl)pyrrolidine | Data not available | Data not available | Data not available | Data not available |
| tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | Data not available | Data not available | Data not available | Data not available |
| N-Boc-piperazine | Data not available | Data not available | Data not available | Data not available |
| N-Boc-4-aminopiperidine | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Safety Assessment
To address the gap in publicly available toxicity data, researchers may need to perform their own in-house safety assessments, particularly during later stages of drug development. Cytotoxicity assays are a common initial step to evaluate the potential of a compound to cause cell death.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain a healthy, logarithmically growing culture of the desired cell line (e.g., HeLa, HepG2).
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Decision-Making for Safer Alternatives
The selection of a building block should not be based solely on its synthetic utility but also on its safety profile. The following decision-making framework can assist researchers in choosing safer alternatives.
Caption: Decision-making flowchart for selecting safer chemical building blocks.
Conclusion and Recommendations
The Boc-protected diamine building blocks discussed in this guide are indispensable tools in synthetic chemistry. While they offer significant advantages in terms of synthetic versatility, their inherent reactivity necessitates careful handling and a thorough understanding of their potential hazards.
Key Recommendations for Researchers:
-
Always consult the Safety Data Sheet (SDS) for the specific compound and supplier before use.
-
Handle these compounds in a well-ventilated fume hood to minimize inhalation exposure.
-
Wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
For compounds with "harmful if swallowed" classification, avoid ingestion and practice good laboratory hygiene.
-
Consider less hazardous alternatives whenever possible, especially for large-scale reactions.
-
If quantitative toxicity data is unavailable, exercise caution and treat the compound as potentially highly toxic.
By integrating a proactive approach to safety and making informed decisions based on available data, researchers can continue to leverage the synthetic power of these valuable building blocks while minimizing risks in the laboratory.
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A Comparative Guide to Enantiomeric Excess Determination for tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The stereochemical purity of chiral building blocks like tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of the primary analytical methodologies for quantifying the enantiomeric composition of this versatile pyrrolidine derivative. We will explore the causality behind experimental choices, present objective performance data, and provide field-proven protocols to ensure trustworthy and reproducible results.
The fundamental challenge in determining enantiomeric excess is that enantiomers possess identical physical and chemical properties in an achiral environment, making them indistinguishable by most standard analytical techniques. Therefore, all methods rely on a core principle: creating a chiral environment that forces the enantiomers to interact differently, thus generating two distinct signals that can be quantified. This is achieved by forming diastereomeric species, either through transient, non-covalent interactions (e.g., with a chiral stationary phase or a chiral solvating agent) or through the formation of stable covalent bonds (e.g., with a chiral derivatizing agent).[2][3]
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the analyte, required sensitivity, available instrumentation, and throughput needs. For this compound, the principal methods are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy (with Chiral Agents) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[4] | Differential partitioning using a supercritical fluid (typically CO₂) as the primary mobile phase with a co-solvent and a CSP.[] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals.[1][2] |
| Typical Analytes | Broad applicability, especially for non-volatile and thermally labile compounds.[4] | Excellent for a wide range of compounds; often provides better resolution for polar compounds than normal-phase HPLC.[6] | Requires soluble analytes. The presence of specific functional groups is necessary for interaction with the chiral agent. |
| Pros | Highly reliable and widely available; excellent resolution and sensitivity (especially with UV detection); direct and indirect methods are possible. | High-throughput and faster analysis times; significantly reduced organic solvent consumption ("greener" chemistry); often superior separation efficiency.[][6] | Rapid analysis without chromatographic separation; requires only a standard NMR spectrometer; provides structural information simultaneously.[7] |
| Cons | Higher consumption of organic solvents; method development can be time-consuming; may require derivatization if the analyte lacks a chromophore. | Higher initial instrument cost; method development can be complex. | Lower sensitivity compared to chromatography; potential for signal overlap; requires enantiomerically pure and expensive chiral agents; accuracy depends on quantitative reaction for CDAs.[2] |
| Best For | Routine quality control, high-precision quantification, and method validation. | High-throughput screening, preparative-scale purification, and environmentally conscious labs. | Rapid screening of reaction outcomes, structural confirmation, and when chromatographic methods are problematic. |
Chiral Chromatography: The Gold Standard
Chiral chromatography is the most powerful and widely adopted technique for enantiomeric excess determination.[8] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method. For a molecule like this compound, a direct approach using a CSP is highly effective. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are an excellent starting point due to their broad applicability and proven success in separating a wide range of chiral compounds, including amines.[1][8] The mobile phase typically consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol.[8] The secondary amine in the target molecule provides a key interaction site (hydrogen bonding) with the CSP, facilitating separation.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced solvent waste.[][6] Using supercritical CO₂ as the main mobile phase component, modified with a small amount of an alcohol co-solvent, SFC often yields faster and more efficient separations than HPLC.[9] For the target analyte, SFC on a polysaccharide-based CSP can provide excellent resolution with run times significantly shorter than a typical HPLC method.
NMR Spectroscopy: The Rapid Screening Tool
NMR spectroscopy offers a fast and direct method for determining ee without the need for chromatographic separation.[7] This technique relies on a chiral auxiliary to induce a chemical shift difference (anisochrony) between the signals of the two enantiomers.
-
Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte.[3] These complexes have different magnetic environments, resulting in separate, resolvable peaks in the NMR spectrum for each enantiomer.[10] For our target amine, BINOL-derivatives or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol are effective CSAs.[1][10] The key is the formation of hydrogen bonds between the CSA and the analyte's amine group. The protocol is simple: the analyte and CSA are mixed directly in an NMR tube, and the spectrum is recorded.[10]
-
Chiral Derivatizing Agents (CDAs): A CDA reacts covalently with the analyte to form stable diastereomers, which inherently have different NMR spectra.[2] While powerful, this method requires the reaction to go to completion without any kinetic resolution (i.e., both enantiomers must react at the same rate) to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.[2] For this reason, the use of CSAs is often preferred for its simplicity and non-destructive nature.
Experimental Workflows and Protocols
The following diagrams and protocols provide a practical guide for implementation.
Workflow for Method Selection and Analysis
Caption: Decision tree for analytical method selection.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol is a robust starting point and should be optimized for your specific system.
-
Sample and Standard Preparation:
-
Prepare a stock solution of your synthesized product in the mobile phase (or a compatible solvent like isopropanol) at a concentration of approximately 1 mg/mL.[8]
-
Prepare a racemic standard of this compound at the same concentration. This is crucial for definitively identifying the retention times of both enantiomers.[8]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Polysaccharide-based column, e.g., Chiralpak® IA or Chiralcel® OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio must be optimized to achieve baseline separation (Rs > 1.5). Adding a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape for basic analytes.
-
Flow Rate: 0.5 - 1.0 mL/min.[8]
-
Column Temperature: 25 °C (isothermal).[8]
-
Detection Wavelength: The Boc-protected amine lacks a strong chromophore, so low UV detection (e.g., 210 nm) is required.[1] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[11][12]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers (t₁ and t₂).
-
Inject the sample from your asymmetric synthesis.
-
Integrate the peak areas for both enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [8]
-
Principle of Chiral Recognition on a CSP
Caption: Differential interaction of enantiomers with a CSP.
Protocol 2: Enantiomeric Excess Determination by ¹H NMR Spectroscopy
This protocol uses a chiral solvating agent for rapid analysis.
-
Sample Preparation:
-
In a clean NMR tube, dissolve an accurately weighed amount of the analyte (e.g., 5-10 mg, ~0.02-0.04 mmol) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). The use of non-polar solvents is critical as they enhance the interactions leading to separation.[10]
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add 1.0 to 1.2 molar equivalents of an enantiomerically pure CSA (e.g., (S)-BINOL). The optimal ratio may need to be determined experimentally to achieve the best signal separation.[1]
-
Shake the tube for ~30 seconds to ensure thorough mixing and complex formation.[10]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Data Analysis:
-
Compare the new spectrum with the original. Identify a proton signal (or a set of signals) of the analyte that has split into two distinct signals corresponding to the two diastereomeric complexes. Protons closest to the chiral center or the site of interaction (the amine) are most likely to show the largest separation.
-
Carefully integrate the areas of these two well-resolved signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess using the ratio of the integrals, analogous to the HPLC calculation.
-
Conclusion
The accurate determination of enantiomeric excess for key chiral intermediates like this compound is a non-negotiable aspect of modern pharmaceutical development. While Chiral HPLC remains the gold standard for its robustness and precision in a quality control environment, Chiral SFC offers a compelling high-throughput and environmentally friendly alternative. For rapid process monitoring and preliminary screening, NMR spectroscopy with chiral solvating agents provides an invaluable tool that is both fast and resource-efficient. The optimal choice of method depends on a careful analysis of the specific experimental needs, but the protocols and principles outlined in this guide provide a solid foundation for achieving reliable and accurate results.
References
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. Benchchem.
- A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1-Boc-2-(aminomethyl)pyrrolidine Derivatives. Benchchem.
- Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (n.d.). National Center for Biotechnology Information.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4. Benchchem.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). National Center for Biotechnology Information.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate.
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). Chromatography Online.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. (n.d.). ResearchGate.
- Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. (2000). PubMed.
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A Comparative Guide to tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate as a Proline Derivative in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as a cornerstone, enabling the stereoselective synthesis of complex chiral molecules. This guide provides an in-depth technical comparison of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate, a structurally intriguing proline derivative, with established alternatives in key asymmetric transformations. While direct, peer-reviewed catalytic performance data for this specific molecule is not extensively available, this guide will leverage data from its close structural analogs and established proline-based catalysts to project its potential advantages and provide a framework for its application.
The Proline Scaffold: A Privileged Motif in Organocatalysis
L-proline, often dubbed the "simplest enzyme," has garnered widespread acclaim for its ability to catalyze a multitude of asymmetric reactions with remarkable stereoselectivity. Its efficacy stems from its bifunctional nature, possessing a secondary amine that can form nucleophilic enamines or electrophilic iminium ions, and a carboxylic acid that acts as a Brønsted acid/base co-catalyst. This dual activation mechanism is central to its catalytic prowess in fundamental carbon-carbon bond-forming reactions such as the aldol and Michael additions.
However, the parent L-proline is not without its limitations, including moderate solubility in common organic solvents and, in some cases, the need for high catalyst loadings. This has spurred the development of a vast array of proline derivatives, each designed to enhance catalytic activity, improve solubility, and broaden the substrate scope. Modifications often target the carboxylic acid, the nitrogen of the pyrrolidine ring, or the C4-position of the ring.
Structural Features and Postulated Advantages of this compound
This compound incorporates several key structural modifications to the proline core, each with the potential to confer distinct advantages in a catalytic setting:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves multiple purposes. It enhances solubility in a wider range of organic solvents compared to the free amino acid. Crucially, the Boc group can be readily removed under acidic conditions, allowing for the facile synthesis of more complex bifunctional catalysts where the pyrrolidine nitrogen can participate in the catalytic cycle.
-
C2-Side Chain Modification: The ethylaminomethyl group at the C2 position introduces a secondary amine. This side-chain amine is poised to act as a key functional group in a bifunctional catalyst, potentially participating in hydrogen bonding to activate the electrophile, thereby enhancing both reactivity and stereoselectivity. This is a common strategy in the design of highly efficient proline-based organocatalysts.
-
Chiral Integrity: The inherent chirality of the pyrrolidine ring, derived from L-proline, is the cornerstone of its ability to induce stereoselectivity. This chiral environment dictates the facial selectivity of the approach of the reacting partners.
Comparative Performance in Asymmetric Reactions: A Data-Driven Analysis
To objectively assess the potential of this compound, we will compare the performance of catalysts derived from its close analog, (S)-1-Boc-2-(aminomethyl)pyrrolidine, with established proline-based catalysts in the asymmetric Michael addition. This reaction is a benchmark for evaluating the efficacy of organocatalysts in stereoselective C-C bond formation.
Asymmetric Michael Addition of Ketones to Nitroolefins
The asymmetric Michael addition of ketones to nitroolefins is a powerful tool for the synthesis of chiral γ-nitro carbonyl compounds, which are versatile intermediates in the synthesis of biologically active molecules. The data below compares a bifunctional thiourea catalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine with L-proline and a commercially available bifunctional thiourea catalyst.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Catalyst 65 (derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine) | Cyclohexanone | trans-β-nitrostyrene | Toluene | 25 | 95 | 98:2 | 96 |
| L-Proline | Cyclohexanone | trans-β-nitrostyrene | DMSO | RT | 85 | 92:8 | 90 |
| Commercial Thiourea Catalyst | Cyclohexanone | trans-β-nitrostyrene | Toluene | 20 | 99 | 99:1 | 98 |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions were not identical.
Analysis of Performance:
The bifunctional thiourea catalyst derived from the aminomethylpyrrolidine scaffold (Catalyst 65) demonstrates significantly improved performance over L-proline in terms of yield, diastereoselectivity, and enantioselectivity. This highlights the advantage of incorporating a hydrogen-bonding moiety (the thiourea group) on the C2-side chain. While the commercial thiourea catalyst shows slightly superior performance, the catalyst derived from the proline analog is highly competitive, showcasing the potential of this catalyst class.
It is reasonable to extrapolate that a similar bifunctional catalyst derived from this compound would exhibit comparable, if not enhanced, activity. The presence of the ethyl group on the side-chain amine could subtly modulate the steric and electronic properties of the catalyst, potentially leading to improved stereocontrol.
Experimental Protocols
Synthesis of a Bifunctional Prolinamide Organocatalyst
The following protocol describes the synthesis of a prolinamide-based organocatalyst from the closely related (S)-1-Boc-2-(aminomethyl)pyrrolidine, illustrating the likely synthetic route for a catalyst derived from the title compound.
Step 1: Amide Coupling
-
To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected prolinamide.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected prolinamide from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide catalyst.
General Procedure for Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using a prolinamide-type organocatalyst.
-
To a solution of trans-β-nitrostyrene (0.2 mmol) in toluene (1.0 mL) is added the organocatalyst (0.02 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Cyclohexanone (0.4 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in the data table (typically 24-48 hours).
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient).
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Visualization
The catalytic cycle of proline and its derivatives in asymmetric reactions generally proceeds through the formation of key intermediates that activate the substrates and control the stereochemical outcome.
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Proposed catalytic cycle for a proline-catalyzed aldol reaction.
The secondary amine of the proline derivative reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde from a sterically less hindered face, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Experimental Workflow for Asymmetric Michael Addition
Caption: General experimental workflow for asymmetric Michael addition.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of novel organocatalysts. Based on the performance of its close structural analogs, it is anticipated that bifunctional catalysts derived from this scaffold will exhibit high efficiency and stereoselectivity in key asymmetric transformations. The ethyl substituent on the side-chain amine offers a handle for fine-tuning the catalyst's properties, potentially leading to superior performance compared to existing systems.
Further research is warranted to synthesize and evaluate catalysts derived from this compound in a range of asymmetric reactions. Direct, head-to-head comparisons with established catalysts under standardized conditions will be crucial to fully elucidate its advantages and establish its place in the organocatalysis toolbox. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation, highly effective organocatalysts for the synthesis of enantiomerically pure molecules in the pharmaceutical and fine chemical industries.
References
case studies of "tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate" in successful syntheses
Commencing Data Gathering
I'm starting a deep dive into the literature. Right now, I'm using Google to find case studies and successful reactions involving "tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate." I'm prioritizing its uses to get a good sense of how it's being used.
Developing a Synthetic Strategy
I'm now expanding my search to include alternative building blocks used in similar synthetic routes, aiming for a comparative analysis. I plan to analyze search results for specific examples of key intermediates, paying attention to reaction conditions and yields. Finally, I will structure the guide to include the significance of the target and its alternatives, case studies, and a comparative analysis. I will visualize this strategy with Graphviz.
Refining Search Parameters
I'm now refining my Google searches. I'm focusing specifically on applications of "this compound" in medicinal chemistry and drug discovery, while also seeking alternative building blocks. My next move is to closely examine the search results to find key intermediate examples, noting reaction conditions and yields to get a solid grasp of efficiency. I am also identifying alternative compound data from the literature.
Focusing: Pyrrolidine's Importance
I've established the foundational significance of the pyrrolidine ring, revealing its central role in medicinal chemistry and drug discovery. Early findings show derivatives are key in many drugs and natural products.
Analyzing: Specific Syntheses
I'm now zeroing in on the molecule "this compound." Initial findings broadly highlight pyrrolidine's impact, but lack targeted examples and protocols. I need specific literature, including experimental data, on successful syntheses using this compound. Identifying alternative building blocks is key for a valuable comparative guide. Without this information, comparing performance and assessing data will remain out of reach.
Pinpointing: Specific Protocols
I've got a strong grasp of pyrrolidine's broader importance in drug design, and general synthetic strategies. My current focus centers on finding specific literature for "this compound." The initial searches haven't yielded concrete examples or data for the specific molecule, instead offering more general overviews. To meet my goals I'm now actively seeking case studies and comparative data. Success hinges on finding detailed protocols for both this compound and alternative starting materials to make comparisons meaningful. I am now exploring targeted searches to uncover specific examples of its application and any similar results using other starting materials. This information is now essential to proceed as initially planned.
Expanding the Scope
I've been broadening the search to find specific examples of pyrrolidine derivative synthesis. While general methods are readily available, I need more details and specific case studies to understand the best approach for "this compound". I am now focusing on finding the perfect reference materials.
Deepening the Search
Safety Operating Guide
A Procedural Guide to the Safe Disposal of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Hazard Identification and Risk Assessment: The Rationale for Caution
Understanding the inherent risks of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is the foundation of its safe handling and disposal. As a substituted pyrrolidine derivative, its hazard profile is informed by both the core pyrrolidine structure and its functional groups. The primary hazards identified include:
-
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[1]
-
Causes Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation.[1]
-
Potential for Respiratory Irritation: Vapors or mists may irritate the respiratory tract.[2][3]
The pyrrolidine moiety itself is a flammable liquid and its vapors can form explosive mixtures with air.[4] Therefore, related compounds must be handled with precautions against ignition sources. These hazards necessitate that the compound be treated as a hazardous waste, managed in strict accordance with environmental regulations to mitigate risks to human health and the ecosystem.
Quantitative Data and Regulatory Profile
The following table summarizes key safety and regulatory information. This data provides a quick reference for risk assessment and compliance.
| Parameter | Value & Description | Source(s) |
| Chemical Name | This compound | [5][6] |
| CAS Number | 1289385-02-9 (racemic), 1009075-39-1 (S-isomer), 1009075-40-4 (R-isomer) | [1][5][7] |
| Molecular Formula | C12H24N2O2 | [5][6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| GHS Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 | [1] |
| Potential EPA RCRA Code | D001 (Ignitability) if it has a flashpoint <140°F (60°C). D002 (Corrosivity) if it is a strong base. U-List/P-List if specifically listed (unlikely for this compound). | [8][9] |
| Disposal Consideration | Must be disposed of as hazardous waste. Consult local, regional, and national regulations. | [4][10][11] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management
Prior to handling the chemical for disposal, it is imperative to establish a safe working environment through correct PPE selection and readiness for spill contingencies.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent exposure through inhalation, skin, or eye contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and disposed of after contamination.[3]
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[12] A face shield may be required for bulk transfers or when there is a significant splash risk.
-
Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities, chemically resistant aprons or coveralls should be worn.[11][12]
-
Respiratory Protection: All handling of the material should occur in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Spill Management Protocol
In the event of an accidental release, a swift and systematic response is crucial to contain the hazard and prevent exposure.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity.
-
Evacuate the affected area, except for those trained and equipped for the cleanup.
-
Remove all sources of ignition, such as open flames, hot surfaces, and sparking equipment.[4][11][13]
Step 2: Assemble Cleanup Materials
-
Don the appropriate PPE as described in section 2.1.
-
Gather spill cleanup materials:
-
Inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Chemical-resistant scoops or tools (use only non-sparking tools).[4][11]
-
A designated, sealable hazardous waste container, clearly labeled.
-
Step 3: Contain and Absorb the Spill
-
For liquid spills, cover the material with an inert absorbent, starting from the outside and working inwards to prevent spreading.[11]
-
Allow the absorbent to fully soak up the chemical.
Step 4: Collect and Package Waste
-
Carefully scoop the contaminated absorbent material into the designated hazardous waste container.[3]
-
Seal the container tightly.
-
Decontaminate the spill area and cleanup tools with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 5: Final Disposal
-
Label the waste container with "Hazardous Waste," the chemical name, and the associated hazards.
-
Store the sealed container in a designated satellite accumulation area until it can be collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Disposal Workflow: A Systematic Approach
The proper disposal of this compound is not a single action but a workflow designed to ensure safety and compliance at every stage. This process involves careful segregation, containment, and documentation.
Waste Segregation and Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process, from initial waste generation to final collection.
Caption: Decision workflow for safe disposal of chemical waste.
Step-by-Step Disposal Procedure
This protocol provides the direct operational steps for disposing of waste containing this compound.
1. Waste Characterization and Segregation:
-
Confirm that the waste stream does not contain incompatible materials such as strong oxidizing agents or strong acids.[10] Mixing incompatible chemicals can lead to violent reactions.
-
Segregate this waste from other waste streams. Do not mix it with non-hazardous or solid waste.
2. Containment:
-
Use a designated, chemically compatible, and leak-proof container. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is in good condition, free from cracks or damage.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills during transport.
3. Labeling:
-
Clearly and legibly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all constituents if it is a mixed waste.
-
Attach the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).
4. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and direct sunlight.[11] It should be a secondary containment area to capture any potential leaks.
5. Final Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the EHS team with a complete and accurate description of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4] This is a violation of environmental regulations and can damage plumbing and aquatic ecosystems. The fundamental principle is to treat this compound as a hazardous waste that must be managed by professionals.[14]
By adhering to this structured protocol, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Appchem. (n.d.). (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1.
- Fisher Scientific. (2024, March 29). Safety Data Sheet: Pyrrolidine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- Tedia. (2011, December 7). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
- BenchChem. (2025). Navigating the Safe Disposal of 5-Hydroxy-2-pyrrolidone: A Procedural Guide.
- Capot Chemical. (2025, December 30). MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate.
- U.S. Environmental Protection Agency. (n.d.). RCRAInfo: Waste Code.
- U.S. Environmental Protection Agency. (n.d.). Nationally-Defined Values - Source Code.
- Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- Apollo Scientific. (n.d.). Safety Data Sheet: Pyrrolidine.
- BLD Pharm. (2023, May 8). tert-Butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate, PK01561E-2.
- CymitQuimica. (n.d.). (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.
- ChemWhat. (2026). This compound CAS#: 1289385-02-9.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate.
- Arctom Scientific. (n.d.). CAS NO. 1289385-02-9 | tert-butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate - 95%.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
- Synblock. (n.d.). CAS 1009075-40-4 | (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
- BLD Pharm. (n.d.). 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
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A Researcher's Guide to the Safe Handling of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
This document provides a comprehensive guide to the safe handling of tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (CAS No: 1289385-02-9). As a substituted pyrrolidine derivative, this compound is a valuable building block in medicinal chemistry and drug development. However, its structural motifs necessitate a proactive and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, thereby ensuring the well-being of personnel and the integrity of your research.
The toxicological properties of many research chemicals, including this one, have not been fully investigated.[1] Therefore, the following protocols are based on a precautionary principle, treating the substance with the respect it deserves as a potentially hazardous material.
Hazard Assessment and Risk Mitigation
Key Potential Hazards:
-
Harmful if Swallowed (H302) [2]
-
Causes Skin Irritation (H315) [2]
-
Causes Serious Eye Irritation (H319) [2]
Given these potential hazards, the primary routes of exposure to mitigate are ingestion, dermal contact, and eye contact. The following sections detail the specific controls required.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and correct use of PPE are fundamental to minimizing exposure. Engineering controls, such as fume hoods, are the first line of defense, but appropriate PPE is essential for direct handling.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must be ANSI Z87.1 compliant. Goggles provide a seal around the eyes and are preferred to prevent splashes. For larger quantities or splash-prone procedures, a face shield should be worn in addition to goggles.[3][4] |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement. For tasks with a higher risk of splashes, a disposable, polyethylene-coated polypropylene gown offers enhanced protection. |
| Hand Protection | Disposable Nitrile or Neoprene Gloves | Inspect gloves for any signs of damage before use.[1][3] Given the lack of specific chemical resistance data for this compound, double gloving is recommended. Change gloves frequently, at least every 30-60 minutes, or immediately upon known or suspected contact.[4] Use proper glove removal techniques to avoid contaminating your skin.[1][3] |
| Respiratory Protection | Generally Not Required with Proper Engineering Controls | Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6] If aerosols may be generated or if work must be performed outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is necessary.[1][3] A written respiratory protection program, including fit testing, is required under such circumstances.[5] |
Logical Flow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE selection and handling workflow.
Operational and Disposal Plans
A structured approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Pre-weighing: If working with a solid, accurately weigh the required amount in a tared, sealed container to minimize the risk of inhalation or spillage.
-
Donning PPE: Before handling, don the appropriate PPE as outlined in the table above and the workflow diagram.
-
Chemical Handling: Perform all manipulations, including transfers, reactions, and dilutions, within the certified chemical fume hood. Use tools (spatulas, syringes) appropriate for the scale of your work to avoid spills.
-
Post-Handling: After completing the task, decontaminate any non-disposable equipment. Tightly seal the primary container of the chemical.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Typically, gloves are removed first, followed by goggles and then the lab coat.[1][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[3][5] Do not eat, drink, or smoke in the laboratory area.[5]
Accidental Release and Spill Response
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash down.
-
Protect: Wear appropriate PPE, including double gloves, goggles, and a lab coat, before attempting to clean the spill.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[6] For solid spills, carefully sweep up the material to avoid creating dust.[1][7]
-
Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste.[1][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[1] Do not discharge the chemical or its containers into drains or the general trash.[3]
First Aid and Emergency Procedures
In case of exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.
Always provide the attending medical professional with the Safety Data Sheet (SDS) for the compound.[1]
Conclusion
The responsible use of this compound in a research setting is predicated on a foundation of knowledge, preparation, and adherence to safety protocols. By understanding the potential hazards, utilizing appropriate personal protective equipment, and following structured handling and disposal procedures, researchers can confidently and safely incorporate this valuable compound into their work. This guide serves as a starting point; always consult your institution's specific safety policies and the most current Safety Data Sheet before beginning any new procedure.
References
- Capot Chemical. (2025, December 30). MSDS of tert-butyl (2R)-2-ethenylpyrrolidine-1-carboxylate.
- Appchem. (n.d.). (S)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate | 1009075-39-1.
- New Jersey Department of Health. (n.d.). Pyrrolidine - Hazard Summary.
- Apollo Scientific. (2022, September 16). Pyrrolidine.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Pharmaffiliates. (2023, May 8). tert-Butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate.
- BenchChem. (2025). Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
- CymitQuimica. (n.d.). (R)-tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate.
- ChemWhat. (2026). This compound CAS#: 1289385-02-9.
- Enamine. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate.
- Arctom Scientific. (n.d.). CAS NO. 1289385-02-9 | tert-butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate - 95%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
